4-Fluorobenzyl chloride-d4
描述
Structure
3D Structure
属性
IUPAC Name |
1-(chloromethyl)-2,3,5,6-tetradeuterio-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWCDITFDNEBY-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCl)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-10-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219804-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluorobenzyl chloride-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 4-Fluorobenzyl chloride-d4. This deuterated analog of 4-Fluorobenzyl chloride is a valuable tool in mechanistic studies, pharmacokinetic research, and as an internal standard in analytical applications.
Core Chemical Properties
This compound, also known as 1-(chloromethyl)-2,3,5,6-tetradeuterio-4-fluorobenzene, is a stable, isotopically labeled compound. The substitution of four hydrogen atoms with deuterium on the benzene ring provides a distinct mass difference, making it ideal for mass spectrometry-based assays and for studying kinetic isotope effects.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. For comparison, data for the non-deuterated (d0) analog is also provided.
| Property | This compound | 4-Fluorobenzyl chloride (d0) |
| Molecular Formula | C₇H₂D₄ClF | C₇H₆ClF |
| Molecular Weight | 148.60 g/mol [1] | 144.57 g/mol |
| Exact Mass | 148.039 Da[1] | 144.014206 Da[2] |
| CAS Number | 1219804-10-0[1] | 352-11-4[2] |
| Appearance | Typically exists as a solid at room temperature[1] | Clear colorless liquid |
| Density (predicted) | 1.2 ± 0.1 g/cm³[1] | 1.207 g/mL at 25 °C |
| Boiling Point (predicted) | 181.6 ± 15.0 °C at 760 mmHg[1] | 82 °C at 26 mmHg |
| Flash Point (predicted) | 60.6 ± 0.0 °C[1] | 72 °C (closed cup) |
| Refractive Index (predicted) | 1.505[1] | n20/D 1.513 |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route for this compound, starting from deuterated 4-fluorobenzyl alcohol.
Caption: Proposed synthesis of this compound.
Experimental Methodology (Hypothetical)
This protocol is based on the known synthesis of 4-Fluorobenzyl chloride and is adapted for the deuterated analog.[3]
Materials:
-
4-Fluorobenzyl alcohol-d5
-
Thionyl chloride (or other suitable chlorinating agent like benzoyl chloride with a catalyst)[3]
-
Anhydrous solvent (e.g., dioxane, dichloromethane)[3]
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask dried under vacuum, dissolve 4-Fluorobenzyl alcohol-d5 in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution. The reaction is exothermic and may produce gaseous byproducts which should be vented through a scrubber.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by pouring it over ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Analysis
The introduction of deuterium atoms significantly alters the spectroscopic properties of the molecule, providing a clear distinction from its non-deuterated form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be significantly simplified compared to its d0 counterpart. The aromatic signals, typically observed as multiplets between 7.0-7.4 ppm, will be absent due to the deuterium substitution on the benzene ring.[4] The singlet corresponding to the benzylic protons (CH₂Cl) around 4.5 ppm will also be absent if the methylene group is deuterated (d2). For the d4 variant where only the aromatic protons are replaced, the singlet for the benzylic protons will remain.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms, but those bonded to deuterium will exhibit a characteristic splitting pattern due to C-D coupling and will have a lower intensity. The chemical shifts will be similar to the non-deuterated compound.
-
¹⁹F NMR: The fluorine-19 NMR spectrum is expected to show a singlet, similar to the non-deuterated compound.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) that is 4 mass units higher than that of the non-deuterated compound. The fragmentation pattern will also be indicative of the deuteration. For example, the prominent fragment corresponding to the loss of a chlorine atom ([M-Cl]⁺) will be observed at m/z 113 for the d4 variant, compared to m/z 109 for the d0 compound.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic C-D stretching vibrations at lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) of the non-deuterated compound. The other characteristic peaks, such as the C-F and C-Cl stretches, are expected to be at similar positions to the non-deuterated analog.
Applications in Research
The primary application of this compound lies in its use as an internal standard for quantitative analysis and in the study of reaction mechanisms.
Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[5] By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state.[5] For instance, a significant KIE in a reaction involving the cleavage of an aromatic C-H bond would suggest that this bond breaking is part of the rate-determining step.
The logical relationship for determining a primary KIE is as follows:
Caption: Logic for determining the kinetic isotope effect.
Use as an Internal Standard
Due to its similar chemical properties to the non-deuterated compound but distinct mass, this compound is an excellent internal standard for quantitative analysis by GC-MS or LC-MS. It can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response.
Safety and Handling
4-Fluorobenzyl chloride is a corrosive and lachrymatory substance.[2] The deuterated analog should be handled with the same precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, further investigation and optimization of experimental protocols are recommended.
References
- 1. This compound | Isotope-Labeled Compounds | 1219804-10-0 | Invivochem [invivochem.com]
- 2. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Fluorobenzyl chloride(352-11-4) 1H NMR spectrum [chemicalbook.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluorobenzyl chloride-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluorobenzyl chloride-d4, a deuterated analog of 4-Fluorobenzyl chloride. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, particularly in metabolic studies and as an internal standard for quantitative analysis.
Physicochemical Properties
This compound shares similar physical and chemical properties with its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of four deuterium atoms on the benzene ring.
| Property | Value | Reference |
| Molecular Formula | C₇H₂D₄ClF | [1] |
| Molecular Weight | 148.60 g/mol | Calculated |
| Exact Mass | 148.0393 Da | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 82 °C at 26 mmHg | [3] |
| Density | ~1.21 g/mL at 25 °C | [4] |
| Refractive Index | n20/D ~1.513 | [3] |
| CAS Number | 1219804-10-0 | [1] |
Synthesis of this compound
Experimental Protocol: A Proposed Synthesis
Step 1: Deuteration of 4-Fluorotoluene
A common method for the deuteration of aromatic rings is through acid-catalyzed hydrogen-deuterium exchange.
-
Reaction: 4-Fluorotoluene is treated with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d), often in the presence of a deuterium source like deuterium oxide (D₂O).
-
Reagents: 4-Fluorotoluene, Deuterated Acid (e.g., D₂SO₄ or TFA-d), Deuterium Oxide (D₂O).
-
Procedure (General): 4-Fluorotoluene is heated in the presence of the deuterated acid and D₂O. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals. Upon completion, the reaction mixture is neutralized, and the deuterated 4-fluorotoluene is extracted, dried, and purified by distillation.
Step 2: Chlorination of 4-Fluorotoluene-d4
The benzylic position of 4-fluorotoluene-d4 can be chlorinated using various methods, with free-radical chlorination being a common industrial process.
-
Reaction: 4-Fluorotoluene-d4 is reacted with a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.
-
Reagents: 4-Fluorotoluene-d4, Chlorinating Agent (e.g., NCS or SO₂Cl₂), Radical Initiator (e.g., AIBN) or UV light, and an inert solvent (e.g., carbon tetrachloride or benzene).
-
Procedure (General): To a solution of 4-fluorotoluene-d4 in a suitable solvent, the chlorinating agent and a catalytic amount of the radical initiator are added. The mixture is heated to reflux or irradiated with UV light to initiate the reaction. The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Alternatively, the synthesis can be envisioned starting from 4-fluorobenzyl alcohol-d4, which can be prepared from the corresponding deuterated benzoic acid.
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Characterization Data
The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for confirming the isotopic labeling pattern.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.57 | s | 2H | -CH₂Cl |
Note: The aromatic region (typically ~7.0-7.4 ppm for the non-deuterated compound) will be absent in the ¹H NMR spectrum of the d4 isotopologue.
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |
| ~162 (d, JC-F ≈ 245 Hz) | |
| ~133 | |
| ~130 (d, JC-F ≈ 8 Hz) | |
| ~115 (d, JC-F ≈ 22 Hz) | |
| ~45 |
Note: The signals for the deuterated carbons in the aromatic ring will be significantly broadened and may not be readily observable in a standard ¹³C NMR spectrum due to quadrupolar relaxation.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the deuterated compound.
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 148 |
| Major Fragments | m/z 113 ([M-Cl]⁺), 93 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of the deuterated compound will show characteristic C-D stretching vibrations.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-D Aromatic Stretch | ~2200-2300 |
| C-H Aliphatic Stretch | ~2850-3000 |
| C=C Aromatic Stretch | ~1500-1600 |
| C-F Stretch | ~1220 |
| C-Cl Stretch | ~700-800 |
Logical Relationship of Characterization
Caption: Logical workflow for the characterization of this compound.
References
An In-depth Technical Guide to the Isotopic Purity Analysis of 4-Fluorobenzyl chloride-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of 4-Fluorobenzyl chloride-d4. Ensuring high isotopic enrichment is critical for applications in drug metabolism studies, mechanistic research, and as an internal standard in quantitative mass spectrometry. This document details the experimental protocols for the primary analytical techniques, presents quantitative data, and illustrates the analytical workflow.
Introduction
This compound is the deuterated form of 4-fluorobenzyl chloride, a reactive benzyl halide used in organic synthesis. The replacement of four hydrogen atoms on the benzene ring with deuterium atoms provides a stable isotopic label. The utility of this compound in various scientific applications is highly dependent on its isotopic purity, which refers to the percentage of molecules in which the intended deuterium atoms are present. Isotopic purity is a critical parameter as it can influence the accuracy of quantitative analyses and the interpretation of experimental results.
The primary analytical techniques for assessing the isotopic purity of deuterated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide both qualitative and quantitative information about the isotopic distribution within a sample.
Quantitative Data on Isotopic Purity
The isotopic purity of this compound is typically determined by the manufacturer and reported on the Certificate of Analysis (CoA). A common specification for this compound is a minimum of 98 atom % D. This indicates that the vast majority of the labeled positions are occupied by deuterium.
Table 1: General Specifications for this compound
| Parameter | Specification |
| Chemical Formula | C₇D₄H₂ClF |
| Molecular Weight | 148.60 |
| Deuterium Incorporation | ≥ 98 atom % D |
| Chemical Purity | ≥ 98% |
For a more detailed understanding of the isotopic distribution, mass spectrometry is employed to determine the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).
Table 2: Representative Isotopic Distribution for a d4-Labeled Compound
| Isotopologue | Description | Representative Abundance (%) |
| d0 | No deuterium atoms | < 0.1 |
| d1 | One deuterium atom | < 0.5 |
| d2 | Two deuterium atoms | < 1.5 |
| d3 | Three deuterium atoms | < 5.0 |
| d4 | Four deuterium atoms | > 93.0 |
Note: The data in Table 2 is a representative example for a d4-labeled compound and the actual distribution may vary between batches. The Certificate of Analysis for a specific lot should be consulted for precise data.
Experimental Protocols
The following sections provide detailed methodologies for the two primary techniques used to assess the isotopic purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio. It is well-suited for determining the isotopic distribution of this compound.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250°C.
-
Injection Mode: Split injection with a split ratio of 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range: m/z 40-200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the molecular ion peaks for the different isotopologues (d0 to d4). The expected molecular ion for the d4 species is m/z 148.6.
-
Calculate the percentage of each isotopologue to determine the isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a non-destructive technique that provides detailed information about the structure and isotopic labeling of a molecule. Both ¹H and ²H NMR can be used to assess isotopic purity.
Logical Relationship in NMR-based Isotopic Purity Assessment
Caption: Logical flow for determining isotopic purity using NMR.
Protocol for ¹H NMR:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and dissolve it in a deuterated solvent that does not have signals in the aromatic region (e.g., CDCl₃).
-
Add a known amount of an internal standard with a distinct, sharp signal (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Temperature: 25°C.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the residual proton signals in the aromatic region of this compound.
-
Integrate the signal of the internal standard.
-
By comparing the integral of the residual proton signals to the integral of the known amount of the internal standard, the amount of non-deuterated and partially deuterated species can be quantified, allowing for the calculation of the overall deuterium incorporation.
-
Protocol for ²H NMR:
-
Sample Preparation:
-
Dissolve approximately 20-30 mg of this compound in a protonated solvent (e.g., CHCl₃).
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.
-
Nucleus: ²H.
-
Solvent: CHCl₃.
-
Temperature: 25°C.
-
Pulse Sequence: A standard single-pulse experiment.
-
-
Data Analysis:
-
Process the spectrum.
-
The presence of a signal in the aromatic region confirms the incorporation of deuterium. The chemical shift will be similar to that of the corresponding protons. The integral of this signal, relative to any residual proton signals observed in a corresponding ¹H NMR spectrum, can be used to confirm the high level of deuteration.
-
Conclusion
The isotopic purity of this compound is a critical quality attribute that is best assessed using a combination of GC-MS and NMR spectroscopy. GC-MS provides a detailed isotopic distribution, while NMR confirms the location of the deuterium labels and can provide a quantitative measure of deuterium incorporation. The detailed protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to accurately determine the isotopic purity of this important deuterated compound, ensuring the reliability and accuracy of their experimental results.
An In-depth Technical Guide to the Physical and Chemical Stability of 4-Fluorobenzyl chloride-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical stability of 4-Fluorobenzyl chloride-d4, a deuterated isotopologue of 4-Fluorobenzyl chloride. Understanding the stability of this compound is critical for its proper handling, storage, and application in research and development, particularly in pharmaceutical sciences where it may be used as a synthetic intermediate or in metabolic studies. This document outlines the compound's key physicochemical properties, discusses its chemical stability with a focus on potential degradation pathways, and provides a detailed, representative experimental protocol for stability assessment.
Physical and Chemical Properties
A summary of the key physical and chemical properties for both this compound and its non-deuterated analogue, 4-Fluorobenzyl chloride, is presented in Table 1. The data has been compiled from various chemical suppliers and databases. It is important to note that while the deuterated and non-deuterated compounds share many similar properties, the increased mass of the d4 isotopologue results in a slightly higher molecular weight.
Table 1: Physicochemical Properties of this compound and 4-Fluorobenzyl chloride
| Property | This compound | 4-Fluorobenzyl chloride |
| Chemical Name | 1-(chloromethyl)-2,3,5,6-tetradeuterio-4-fluorobenzene | 1-(chloromethyl)-4-fluorobenzene |
| Synonyms | 4-Fluorobenzyl-d4 chloride | α-Chloro-p-fluorotoluene, p-Fluorobenzyl chloride |
| CAS Number | 1219804-10-0 | 352-11-4[1][2][3] |
| Molecular Formula | C₇H₂D₄ClF | C₇H₆ClF[1][2] |
| Molecular Weight | 148.60 g/mol [4] | 144.57 g/mol [1][2] |
| Appearance | Solid (at room temperature)[4] | Clear, colorless to slightly yellow liquid[5][6] |
| Boiling Point | 181.6 ± 15.0 °C at 760 mmHg[4] | 82 °C at 26 mmHg[2][3][5] |
| Density | 1.2 ± 0.1 g/cm³[4] | 1.207 g/mL at 25 °C[2][3][5] |
| Flash Point | 60.6 ± 0.0 °C[4] | 72 °C (closed cup)[2] |
| Refractive Index | 1.505[4] | n20/D 1.513[2][3][5] |
| Water Solubility | Data not available | 417 mg/L (temperature not stated) |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month[4] | Store below +30°C[3][5] |
Chemical Stability and Degradation
The chemical stability of this compound is a critical consideration for its use. Like other benzyl chlorides, it is susceptible to degradation, primarily through hydrolysis. The presence of the fluorine atom on the benzene ring and the deuterium atoms on the benzylic carbon can influence its reactivity.
Hydrolysis
The primary degradation pathway for this compound is expected to be hydrolysis to form 4-fluorobenzyl alcohol-d4, with the concurrent release of hydrochloric acid. This reaction can be catalyzed by the presence of water and is influenced by pH and temperature.
Caption: Primary hydrolysis pathway of this compound.
Influence of Deuterium Substitution (Kinetic Isotope Effect)
The substitution of hydrogen with deuterium at the benzylic position (the -CD₂Cl group) is expected to increase the chemical stability of the molecule towards certain reactions. This is due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus requires more energy to break.
For reactions where the cleavage of a C-H/C-D bond at the benzylic position is the rate-determining step, the deuterated compound will react more slowly. In the case of hydrolysis, if the reaction proceeds through an Sₙ1-like mechanism, which involves the formation of a carbocation intermediate, the C-Cl bond breaking is the rate-limiting step. While a primary KIE is not directly involved, a secondary KIE can be observed. Studies on the solvolysis of similar benzyl chlorides have shown a normal secondary KIE (kH/kD > 1), indicating a slower reaction rate for the deuterated compound. This suggests that this compound will be more resistant to hydrolysis compared to its non-deuterated counterpart.
Other Stability Considerations
-
Incompatible Materials: Benzyl chlorides are known to be unstable in the presence of iron, iron oxides, and other metals, which can catalyze decomposition. Therefore, storage in glass or other inert containers is recommended.
-
Thermal Stability: The compound should be stored at the recommended temperatures to minimize thermal degradation. At elevated temperatures, decomposition can be accelerated.
Table 2: Summary of Chemical Stability for this compound
| Stability Factor | Expected Behavior | Rationale |
| Hydrolysis | Susceptible to hydrolysis to form 4-fluorobenzyl alcohol-d4. | Benzyl chlorides are reactive towards nucleophilic substitution by water. |
| Effect of Deuteration | Increased stability towards hydrolysis compared to the non-deuterated analogue. | Kinetic Isotope Effect (KIE); the C-D bond is stronger than the C-H bond, leading to a slower reaction rate. |
| pH Sensitivity | Hydrolysis rate is expected to be pH-dependent. | Hydrolysis can be catalyzed by both acid and base. |
| Incompatible Materials | Unstable in the presence of iron, iron oxides, and some other metals. | Catalytic decomposition. |
| Photostability | Potentially sensitive to light. | Aromatic halides can undergo photolysis. |
| Thermal Stability | Stable at recommended storage temperatures; decomposition accelerates at higher temperatures. | General chemical kinetics. |
Experimental Protocol for Stability Assessment: Hydrolysis Study
The following is a detailed, representative protocol for assessing the hydrolytic stability of this compound, based on the principles outlined in the OECD Guideline 111 for the Testing of Chemicals ("Hydrolysis as a Function of pH").[3][7][8][9]
Objective
To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values and a constant temperature.
Materials and Methods
-
Test Substance: this compound
-
Reagents:
-
Sterile, buffered aqueous solutions at pH 4, 7, and 9.
-
Acetonitrile (HPLC grade) or other suitable organic solvent.
-
High-purity water.
-
-
Apparatus:
-
Constant temperature incubator or water bath.
-
Sterile, sealed glass vials.
-
Analytical balance.
-
pH meter.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Validated analytical column (e.g., C18 for HPLC).
-
Experimental Workflow
References
- 1. pure.au.dk [pure.au.dk]
- 2. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluorobenzyl chloride 99 352-11-4 [sigmaaldrich.com]
- 6. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 8. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
A Technical Guide to the Spectroscopic Analysis of 4-Fluorobenzyl Chloride-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic data for 4-Fluorobenzyl chloride, with a specific focus on its deuterated isotopologue, 4-Fluorobenzyl chloride-d4. Due to the limited public availability of specific experimental data for the deuterated compound, this document presents the known spectroscopic data for the non-deuterated form and outlines the theoretically expected variations in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Standard experimental protocols for these analytical techniques are also detailed.
Introduction
4-Fluorobenzyl chloride is a halogenated aromatic compound used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Isotopic labeling, such as the replacement of hydrogen with deuterium, is a common strategy in drug development to study reaction mechanisms, metabolic pathways, and to potentially alter pharmacokinetic properties. This compound, where the four protons on the benzene ring are replaced by deuterium, is one such labeled compound. The characterization of this and similar molecules relies heavily on spectroscopic techniques. This guide serves to collate and present the relevant spectroscopic information.
Note on Data Availability: Extensive searches for publicly available, specific experimental spectroscopic data (NMR, IR, MS) for this compound did not yield comprehensive datasets. Chemical suppliers such as LGC Standards list the compound but do not provide detailed spectral information on their public-facing websites. Therefore, the following sections provide data for the non-deuterated 4-Fluorobenzyl chloride and discuss the anticipated spectral differences for the d4 analogue.
Spectroscopic Data
The following tables summarize the available spectroscopic data for 4-Fluorobenzyl chloride. The expected differences for the d4 isotopologue are described in the subsequent sections.
NMR Spectroscopy Data for 4-Fluorobenzyl Chloride
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.32 | Doublet of doublets | 2 aromatic protons (ortho to CH₂Cl) |
| 7.01 | Doublet of doublets | 2 aromatic protons (ortho to F) |
| 4.53 | Singlet | 2 benzylic protons (CH₂) |
Expected ¹H NMR Data for this compound: The ¹H NMR spectrum of this compound is expected to show a single peak, a singlet, corresponding to the two benzylic protons (CH₂Cl) at approximately 4.53 ppm. The signals for the aromatic protons (7.01-7.32 ppm) will be absent due to the replacement of these hydrogen atoms with deuterium.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Assignment |
| 162.6 (d, J ≈ 243 Hz) | C-F |
| 133.4 | C-CH₂Cl |
| 130.5 (d, J ≈ 8.6 Hz) | 2 aromatic carbons (ortho to CH₂Cl) |
| 115.7 (d, J ≈ 22 Hz) | 2 aromatic carbons (ortho to F) |
| 45.5 | CH₂Cl |
Expected ¹³C NMR Data for this compound: The ¹³C NMR spectrum of this compound is expected to be very similar to the non-deuterated form. However, the signals for the deuterated aromatic carbons will be triplets (due to coupling with deuterium, which has a spin of 1) and may have slightly different chemical shifts (isotope effect). The carbon signals will also show a broadening effect.
IR Spectroscopy Data for 4-Fluorobenzyl Chloride
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3100 | C-H stretch (aromatic) |
| 2920-2960 | C-H stretch (aliphatic) |
| 1600, 1510, 1450 | C=C stretch (aromatic ring) |
| 1220-1230 | C-F stretch |
| 690-710 | C-Cl stretch |
Expected IR Data for this compound: The IR spectrum of this compound will show the disappearance of the aromatic C-H stretching bands (3050-3100 cm⁻¹) and the appearance of C-D stretching bands at a lower frequency (approximately 2200-2300 cm⁻¹). The other characteristic peaks, such as the C-F and C-Cl stretches, are expected to remain at similar positions.
Mass Spectrometry Data for 4-Fluorobenzyl Chloride
| m/z | Relative Intensity | Assignment |
| 144/146 | ~3:1 | [M]⁺ (Molecular ion) |
| 109 | High | [M-Cl]⁺ |
| 83 | Moderate | [C₆H₄F]⁺ |
Expected MS Data for this compound: The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 148, which is 4 mass units higher than the non-deuterated compound. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in peaks at m/z 148 and 150. The major fragment ion, resulting from the loss of the chlorine atom, is expected at m/z 113.
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for compounds such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Instrument: A Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample is vaporized and separated on a capillary column (e.g., DB-5ms).
-
Use a temperature program to elute the compound of interest.
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
The molecules are ionized by electron impact (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
While specific, experimentally-derived spectroscopic data for this compound is not readily found in public databases, a comprehensive understanding of its expected spectral characteristics can be inferred from the data of its non-deuterated analogue. The provided data tables for 4-Fluorobenzyl chloride, coupled with the discussion of expected isotopic effects, offer a valuable resource for researchers. The outlined experimental protocols represent standard methodologies for the acquisition of high-quality spectroscopic data for this and similar compounds.
Unlocking Precision in Research: A Technical Guide to the Applications of 4-Fluorobenzyl Chloride-d4
For Immediate Release
A Deep Dive into the Synthetic, Analytical, and Metabolic Research Applications of a Key Deuterated Building Block
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 4-Fluorobenzyl chloride-d4. By leveraging the unique properties of deuterium, this isotopically labeled compound offers significant advantages in synthetic chemistry, quantitative bioanalysis, and metabolic research. This document details its utility as a versatile synthetic intermediate and a high-precision internal standard in mass spectrometry-based assays, complete with illustrative experimental protocols and data.
Core Applications in Research
This compound serves as a powerful tool in various research domains due to the presence of deuterium atoms on the benzyl ring. The replacement of hydrogen with its heavier, stable isotope, deuterium, imparts subtle yet impactful changes to the molecule's properties without altering its fundamental chemical reactivity. This makes it an invaluable asset in studies requiring high sensitivity and accuracy.
The primary applications of this compound can be categorized as follows:
-
Internal Standard for Quantitative Bioanalysis: The near-identical chemical properties to its non-deuterated counterpart, 4-Fluorobenzyl chloride, make the d4 version an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1] It co-elutes with the analyte of interest, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of quantification.[2]
-
Intermediate in Chemical Synthesis: this compound is a key building block for introducing a deuterated 4-fluorobenzyl moiety into a target molecule.[3] This is particularly relevant in the synthesis of deuterated drug candidates, where the incorporation of deuterium can favorably alter the metabolic profile, potentially improving the pharmacokinetic properties such as half-life and bioavailability.[3][4]
-
Tracer in Metabolic Fate Studies: The deuterium label allows for the tracking of the 4-fluorobenzyl group in metabolic studies.[4] By using techniques like mass spectrometry, researchers can elucidate the metabolic pathways and identify the metabolites of a drug candidate containing this structural motif.
Quantitative Data Presentation
The use of a deuterated internal standard like this compound significantly improves the quality of quantitative data. Below are tables summarizing the expected performance metrics for a typical LC-MS/MS assay using this internal standard, based on established validation parameters for similar methods.[2][5]
Table 1: LC-MS/MS Validation Parameters for the Quantification of a Target Analyte Using this compound as an Internal Standard in Human Plasma
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery | Consistent and reproducible | 85-110% |
| Matrix Effect | Within acceptable limits | Minimal |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Analyte-dependent |
Table 2: Illustrative Quality Control Sample Results
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5.0 | 4.8 | 96.0 | 5.2 |
| Medium | 50.0 | 51.2 | 102.4 | 3.8 |
| High | 400.0 | 392.8 | 98.2 | 4.5 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are adapted from established methods for the non-deuterated analog and similar deuterated compounds.[5][6][7]
Protocol for Quantitative Analysis of a Target Analyte in Human Plasma using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical analyte that can be derivatized with 4-Fluorobenzyl chloride. The derivatization step is crucial as 4-Fluorobenzyl chloride itself is volatile and unstable in plasma.[5]
Materials:
-
Human plasma
-
Target analyte stock solution
-
This compound internal standard (IS) working solution (in acetonitrile)
-
4-Dimethylaminopyridine (DMAP) solution (in acetonitrile)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (weak cation-exchange)
Procedure:
-
Sample Preparation:
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound IS working solution.
-
Add 50 µL of the DMAP solution to initiate the derivatization of the analyte with the deuterated standard.
-
Vortex mix for 30 seconds.
-
Incubate at room temperature for 15 minutes to allow for the formation of the stable derivative.
-
-
Protein Precipitation:
-
Add 200 µL of cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
-
Solid Phase Extraction (SPE):
-
Condition a weak cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove excess DMAP.
-
Elute the derivatized analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
-
Sample Analysis by LC-MS/MS:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
-
LC-MS/MS Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the derivatized analyte and the derivatized this compound.
Protocol for the Synthesis of a Deuterated Drug Candidate Intermediate
This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine with this compound to introduce the deuterated 4-fluorobenzyl group.
Materials:
-
Amine-containing starting material
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium carbonate)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amine-containing starting material in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the reaction mixture (typically 1.1 to 1.5 equivalents).
-
Slowly add a solution of this compound (1.0 to 1.2 equivalents) in anhydrous DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired deuterated intermediate.
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.
Caption: Workflow for quantitative bioanalysis using this compound.
Caption: General workflow for synthesis using this compound.
Caption: Logical relationships of this compound properties and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 4. This compound | Isotope-Labeled Compounds | 1219804-10-0 | Invivochem [invivochem.com]
- 5. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Introduction to Isotopic Labeling with Deuterium
An In-depth Technical Guide to Isotopic Labeling with Deuterium
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell.[1] In deuterium labeling, hydrogen atoms (¹H) in a molecule are strategically replaced with their stable, non-radioactive isotope, deuterium (²H or D).[2][3] This subtle modification, which nearly doubles the mass of the hydrogen atom, provides a powerful tool for research and drug development without significantly altering the molecule's shape, size, or biological activity.[4][5]
The utility of deuterium labeling stems from its unique physical properties, which can be detected by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][] In the pharmaceutical industry, this technique is revolutionizing how researchers study drug metabolism, pharmacokinetics, and toxicity.[4] By enhancing a drug's metabolic stability, it is possible to improve its safety and efficacy profile, a strategy that has led to the development and FDA approval of deuterated drugs like Deutetrabenazine and Deucravacitinib.[8][9][10] This guide provides a comprehensive overview of the core principles, methodologies, and applications of deuterium labeling.
Core Principles: The Kinetic Isotope Effect (KIE)
The foundational principle behind the utility of deuterium labeling is the Kinetic Isotope Effect (KIE).[2] Due to the greater mass of deuterium compared to protium (¹H), the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy, making it stronger and more stable than a corresponding carbon-hydrogen (C-H) bond.[2][11][12] Consequently, any chemical reaction where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated molecule.[2][3]
This phenomenon, known as a "normal" primary KIE, is expressed as the ratio of the rate constants (kH/kD) and typically has values ranging from 1 to 8 for deuterium substitution.[11] This slowing of C-H bond cleavage, particularly in metabolic processes catalyzed by enzymes like the Cytochrome P450 family, can have profound effects on a drug's pharmacokinetic profile.[13][14] By replacing hydrogens at sites vulnerable to metabolic oxidation with deuterium, the rate of drug breakdown can be reduced, leading to improved metabolic stability.[2][15]
Caption: Potential energy diagram illustrating the Kinetic Isotope Effect (KIE).
Applications in Research and Drug Development
Deuterium labeling is a versatile tool with a wide array of applications, from fundamental mechanistic studies to the development of improved therapeutics.[][16]
-
Improving Pharmacokinetic (PK) Profiles: The most prominent application in drug development is the "deuterium switch," where hydrogen is replaced with deuterium at metabolically labile sites.[8][10] This can slow down metabolism, leading to a longer drug half-life, increased systemic exposure (AUC), and potentially a reduced dosing frequency.[2][5] It can also lead to more predictable patient-to-patient variability in drug levels.
-
Reducing Toxic Metabolite Formation: By altering metabolic pathways, deuteration can reduce the formation of reactive or toxic metabolites, thereby improving a drug's safety profile.[2][5]
-
Metabolic Pathway Tracing: Deuterated compounds serve as excellent tracers to elucidate metabolic pathways in biological systems.[1][17] Using techniques like Deuterium Metabolic Imaging (DMI), researchers can track the fate of deuterated substrates like glucose or acetate through pathways such as glycolysis and the TCA cycle in vivo.[18][19]
-
Quantitative Analysis: Deuterium-labeled molecules are the gold standard for use as internal standards in quantitative mass spectrometry assays.[17][20] Because they are chemically identical to the analyte but have a different mass, they can correct for variations during sample preparation and analysis, ensuring high precision and accuracy.[3]
Caption: Role of deuterium labeling in the drug discovery and development pipeline.
Synthetic Methodologies for Deuterium Labeling
The introduction of deuterium into a molecule can be achieved through several synthetic strategies, with the choice depending on the desired location of the label, the substrate's complexity, and the required isotopic purity.[3][21]
-
Hydrogen-Deuterium (H/D) Exchange: This is one of the most direct methods.[3] It can be catalyzed by acids, bases, or transition metals (e.g., palladium, iridium).[3][22] Metal-catalyzed exchange is particularly useful for late-stage deuteration of complex molecules using sources like D₂ gas or heavy water (D₂O).[22][23]
-
Reductive Deuteration: This technique involves the reduction of a functional group or the addition of deuterium across a double or triple bond using a deuterated reducing agent.[3] Common reagents include deuterium gas (D₂) with a metal catalyst, sodium borodeuteride (NaBD₄), and lithium aluminum deuteride (LiAlD₄).[3][6]
-
Dehalogenative Deuteration: In this method, a halogen atom is replaced with a deuterium atom, typically by reacting an organohalide with a deuterium source in the presence of a catalyst.[3]
Caption: General workflow for the synthesis and purification of a deuterated compound.
Analytical Techniques for Characterization
Accurately determining the degree and position of deuterium incorporation is critical.[3] The two primary analytical techniques for this are NMR spectroscopy and Mass Spectrometry.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for identifying the precise location of deuterium atoms.[24]
-
¹H NMR: The replacement of a hydrogen atom with deuterium results in the disappearance or reduction of the corresponding signal in the proton NMR spectrum.[3][25]
-
²H NMR: Deuterium NMR directly detects the deuterium nucleus, providing a spectrum where peaks correspond to the positions of the deuterium labels.[26][27] The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.[2]
-
-
Mass Spectrometry (MS): MS is highly sensitive for determining the overall level of deuterium incorporation by measuring the mass increase of the molecule.[3][28] High-resolution mass spectrometry (HRMS) provides precise mass data to confirm the number of deuterium atoms incorporated into the molecule.[28]
Experimental Protocols
Protocol 1: Synthesis of a Deuterated Aromatic Compound via Pd/C-Catalyzed H/D Exchange
This protocol provides a general method for deuterating an aromatic compound using a palladium catalyst with D₂O as the deuterium source. [Adapted from 15, 41]
Materials:
-
Aromatic substrate
-
Palladium on carbon (Pd/C, 10% w/w)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., sealed tube or autoclave)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the aromatic substrate (1 equivalent) and Pd/C catalyst (10 mol%).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas three times.
-
Add Deuterium Source: Add D₂O to the vessel. The volume should be sufficient to create a slurry.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring for 24-48 hours.
-
Monitoring: Monitor the reaction's progress by taking aliquots at various time points. Analyze by ¹H NMR or MS to determine the extent of deuterium incorporation.
-
Workup: After cooling to room temperature, carefully vent the vessel. Extract the reaction mixture with ethyl acetate (3x volume).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude deuterated product.
-
Purification: Purify the product using an appropriate method, such as flash chromatography.
-
Characterization: Confirm the percentage and location of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.
Protocol 2: Quantitative Analysis of a Drug in Plasma using a Deuterated Internal Standard
This protocol outlines the use of a deuterium-labeled internal standard (IS) for quantifying a drug in a biological matrix by LC-MS/MS. [Adapted from 24]
Materials:
-
Plasma samples containing the drug (analyte)
-
Deuterated internal standard (a version of the drug labeled with 3-5 deuterium atoms)
-
Acetonitrile with 0.1% formic acid (protein precipitation solution)
-
Mobile phases for LC
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Aliquot 50 µL of plasma sample, calibration standards, and quality control samples into a 96-well plate.
-
Add 10 µL of the deuterated internal standard solution (at a fixed concentration) to each well.
-
Add 200 µL of cold acetonitrile with 0.1% formic acid to each well to precipitate proteins.
-
-
Extraction:
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.
-
The analyte and the deuterated IS will co-elute from the LC column but will be distinguished by the mass spectrometer based on their different masses.
-
-
Data Analysis:
-
Develop a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the known concentration of the calibration standards.
-
Calculate the concentration of the analyte in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data
The impact of deuteration is quantified through the Kinetic Isotope Effect and changes in pharmacokinetic parameters.
Table 1: Representative Kinetic Isotope Effect (KIE) Values for Different Reaction Types
| Reaction Type | Example | Typical kH/kD | Reference(s) |
|---|---|---|---|
| C-H Bond Cleavage (P450) | N-demethylation of morphine | ~2-4 | [14] |
| E2 Elimination | R-CH₂-CH₂-X + Base | > 1 (Normal KIE) | [29] |
| Sₙ2 Reaction | R-CH₂-X + Nu⁻ | < 1 (Inverse KIE) | [29] |
| Aldehyde Oxidase Metabolism | Zoniporide Clearance | ~3-5 |[30] |
Table 2: Comparison of Pharmacokinetic Parameters for Deuterated vs. Non-Deuterated Drugs
| Drug | Deuterated Analog | Key PK Parameter Change | Therapeutic Implication | Reference(s) |
|---|---|---|---|---|
| Tetrabenazine | Deutetrabenazine | Longer half-lives and lower Cmax of active metabolites | Reduced dosing frequency, improved tolerability | [8][10] |
| Sorafenib | Donafenib | Higher efficacy and less frequent adverse effects | Improved risk-benefit profile in HCC | [10][31] |
| Enzalutamide | HC-1119 | Slower metabolism, increased drug exposure | Potential for lower dosage with similar efficacy | [13][31] |
| Plinabulin | MBRI-001 | Better stability in liver microsomes | Improved PK profile and antitumor effects |[31] |
Conclusion
Isotopic labeling with deuterium is an indispensable tool in modern chemical and pharmaceutical sciences.[17] Its core principle, the kinetic isotope effect, provides a rational basis for modifying molecular properties to achieve a desired therapeutic outcome.[2] From elucidating complex metabolic pathways to creating safer and more effective drugs, the applications of deuterium labeling are vast and continue to expand.[][8] The synthetic and analytical protocols outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to harness the power of deuterium in their work, accelerating the journey of new medicines from the laboratory to the clinic.[4]
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. gabarx.com [gabarx.com]
- 6. benchchem.com [benchchem.com]
- 8. research.uniupo.it [research.uniupo.it]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. symeres.com [symeres.com]
- 17. benchchem.com [benchchem.com]
- 18. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. resolvemass.ca [resolvemass.ca]
- 25. studymind.co.uk [studymind.co.uk]
- 26. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. scienceopen.com [scienceopen.com]
Technical Guide: Early Analytical Methodologies for 4-Fluorobenzyl Chloride Quantification
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational quantitative bioanalytical method for 4-Fluorobenzyl chloride (4FBCl), a volatile and reactive compound. While direct early research citing the deuterated form, 4-Fluorobenzyl chloride-d4, is not prominently available in published literature, the methodology presented herein is the primary context for which the deuterated compound would be synthesized and employed as an internal standard. The foundational method was developed to overcome the inherent instability of 4FBCl in biological matrices, such as human plasma.[1][2]
Core Challenge and Derivatization Strategy
4-Fluorobenzyl chloride is a reactive molecule that is highly unstable in human plasma, making direct quantification challenging. To address this, a key analytical strategy involves immediate derivatization upon sample collection to form a stable, easily quantifiable product. A 2005 study established a method of trapping 4FBCl by adding 4-dimethylaminopyridine (DMAP), which forms a stable quaternary amine salt derivative.[1][2] This derivative is not only stable but also exhibits excellent sensitivity in electrospray mass spectrometry, which is crucial for achieving low detection limits.[1][2]
The derivatization reaction is a critical first step that stabilizes the analyte for subsequent storage and analysis.
Caption: Chemical trapping of unstable 4FBCl with DMAP.
Experimental Protocol: Bioanalysis of 4FBCl
The following protocol is based on the validated method for determining 4FBCl concentrations in human plasma.[1][2] The use of this compound would be incorporated as an internal standard (IS), added to the plasma at the very beginning to mimic the analyte's behavior through extraction and analysis.
2.1 Sample Preparation and Derivatization
-
Plasma Collection: Collect human plasma (45 µL) using standard phlebotomy procedures.
-
Analyte Stabilization: Immediately after collection, add 4-dimethylaminopyridine (DMAP) to the plasma sample. This step forms the stable quaternary amine salt derivative of 4FBCl.
2.2 Solid Phase Extraction (SPE) A three-step weak cation-exchange SPE procedure is employed to purify the sample and remove excess derivatizing agent (DMAP).
Caption: High-level workflow for 4FBCl quantification.
2.3 HPLC/MS/MS Analysis
-
Chromatography: The purified plasma extracts are analyzed using a High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometry: Detection is performed with a tandem mass spectrometer equipped with a TurboIonspray interface.
-
Detection Mode: The analysis is conducted using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Quantitative Method Validation Data
The analytical method was validated over a specific concentration range to ensure its reliability, precision, and accuracy for high-throughput bioanalysis.[1][2]
Table 1: Method Validation Parameters
| Parameter | Result |
|---|---|
| Concentration Range | 0.5 - 500 ng/mL |
| Plasma Sample Volume | 45 µL |
| Instrumentation | HPLC/MS/MS |
| Ionization Interface | TurboIonspray |
Table 2: Precision and Accuracy of Quality Control (QC) Samples
| Parameter | Maximum Observed Value |
|---|---|
| Within-Run Precision (%) | 12.5% |
| Between-Run Precision (%) | 7.6% |
| Percentage Bias (%) | 11.9% |
The data demonstrates that the method is robust and suitable for high-throughput bioanalysis, with precision and accuracy values falling within acceptable limits for bioanalytical method validation.[1][2]
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Fluorobenzyl chloride-d4 in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Fluorobenzyl chloride-d4 in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The primary application highlighted is its use as an internal standard for the quantification of related compounds, a critical aspect in drug development and chemical analysis for ensuring accuracy and precision.
Introduction: The Role of Deuterated Internal Standards in GC-MS
In quantitative GC-MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice to achieve high accuracy and precision. Deuterated compounds, such as this compound, are ideal internal standards because they share very similar chemical and physical properties with their non-deuterated counterparts (the analyte). This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, injection, and chromatography. However, due to the mass difference, they are distinguishable by the mass spectrometer.
The addition of a known amount of the deuterated internal standard to the sample at an early stage of the analytical workflow allows for the correction of variations that may occur during the analytical process, including:
-
Sample extraction and cleanup inefficiencies
-
Matrix effects
-
Variations in injection volume
-
Instrumental drift
By calculating the ratio of the analyte signal to the internal standard signal, a more accurate and reproducible quantification can be achieved.
Principle Application: Quantification of 4-Fluorobenzyl Chloride
A primary application of this compound is as an internal standard for the precise quantification of 4-Fluorobenzyl chloride in various matrices. 4-Fluorobenzyl chloride is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its accurate quantification is crucial for process monitoring, quality control, and impurity profiling.
This protocol outlines a GC-MS method for the quantification of 4-fluorobenzyl chloride using this compound as an internal standard. The methodology can be adapted for the analysis of other structurally related benzyl chlorides or compounds that can be derivatized with a fluorobenzyl group.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the GC-MS analysis.
Reagents and Materials
-
Analytes: 4-Fluorobenzyl chloride
-
Internal Standard: this compound
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps
-
Pipettes and Syringes: Calibrated for accurate volume measurements
Instrumentation
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5973 or equivalent, with electron ionization (EI) capability.
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 4-Fluorobenzyl chloride and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with dichloromethane.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the 4-Fluorobenzyl chloride primary stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with dichloromethane.
-
Sample Preparation
-
Pipette 990 µL of the sample (or blank matrix) into a 2 mL GC vial.
-
Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each vial.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
GC-MS Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrumentation.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 min |
| Ramp 1 | 15 °C/min to 150 °C |
| Ramp 2 | 30 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| EI Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| 4-Fluorobenzyl chloride | 109 (Quantifier), 144 (Qualifier) |
| This compound | 113 (Quantifier), 148 (Qualifier) |
Data Presentation and Analysis
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (4-Fluorobenzyl chloride) to the peak area of the internal standard (this compound) against the concentration of the analyte.
Table 2: Hypothetical Calibration Data
| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 0.1 | 5,230 | 51,500 | 0.102 |
| 0.5 | 26,100 | 52,100 | 0.501 |
| 1.0 | 51,800 | 51,900 | 0.998 |
| 5.0 | 258,000 | 51,600 | 5.000 |
| 10.0 | 521,000 | 52,000 | 10.019 |
| 25.0 | 1,295,000 | 51,800 | 25.000 |
| 50.0 | 2,598,000 | 51,950 | 50.009 |
The concentration of 4-Fluorobenzyl chloride in unknown samples is determined by calculating its area ratio with the internal standard and interpolating the concentration from the linear regression of the calibration curve.
Method Validation Parameters
A robust analytical method requires validation to ensure its reliability. Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualized Workflows
The following diagrams illustrate the key processes in the GC-MS analysis using this compound as an internal standard.
Caption: Experimental workflow for GC-MS analysis.
References
Application Note: 4-Fluorobenzyl chloride-d4 as an Internal Standard for a Robust Quantitative Analysis by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is critical for ensuring accuracy, precision, and robustness in analytical methods.[1] An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis to compensate for variations in extraction recovery, matrix effects, and instrument response.[1][2] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard for quantitative analysis because their physicochemical properties are nearly identical to their unlabeled counterparts.[1][3] 4-Fluorobenzyl chloride-d4, a deuterated analog of 4-fluorobenzyl chloride, serves as an excellent internal standard for the quantitative analysis of 4-fluorobenzyl chloride and related compounds. This document provides detailed application notes and protocols for its use.
4-Fluorobenzyl chloride is a versatile reagent and intermediate used in the synthesis of pharmaceuticals and agrochemicals.[4][5][6] Its accurate quantification in various matrices, including biological fluids, is often necessary during drug development and safety studies. However, 4-fluorobenzyl chloride is a reactive and volatile compound, making its analysis challenging.[7][8] The use of a deuterated internal standard like this compound, combined with a derivatization strategy to enhance stability and chromatographic retention, provides a robust solution for its reliable quantification.
Principle of the Method
This method involves the stabilization of 4-fluorobenzyl chloride through chemical derivatization, followed by sample cleanup using solid-phase extraction (SPE), and subsequent analysis by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This compound is added to the samples at the beginning of the workflow to correct for any variability during the entire process.
The analytical workflow is as follows:
-
Sample Preparation and Internal Standard Spiking : A known amount of this compound is added to the sample.
-
Derivatization : Both the analyte and the internal standard are derivatized to form more stable and readily analyzable products.
-
Solid-Phase Extraction (SPE) : The derivatized analyte and internal standard are extracted and concentrated from the sample matrix.
-
LC-MS/MS Analysis : The extract is analyzed by LC-MS/MS using multiple reaction monitoring (MRM) to selectively detect and quantify the derivatized analyte and internal standard.
-
Quantification : The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
4-Fluorobenzyl chloride (analyte)
-
This compound (internal standard)
-
4-Dimethylaminopyridine (DMAP) for derivatization
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Weak cation-exchange solid-phase extraction (SPE) cartridges
-
Human plasma (or other relevant matrix)
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-fluorobenzyl chloride in 10 mL of acetonitrile.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with acetonitrile/water (1:1, v/v) to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
-
Derivatization Reagent (DMAP solution): Prepare a solution of DMAP in acetonitrile.
3. Sample Preparation Protocol
This protocol is adapted from a validated method for the analysis of 4-fluorobenzyl chloride in human plasma.[7][8]
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 50 µL of the DMAP solution to initiate derivatization, forming a stable quaternary amine salt.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Proceed to the solid-phase extraction cleanup.
4. Solid-Phase Extraction (SPE) Protocol
-
Condition a weak cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire derivatized sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove excess DMAP.
-
Wash the cartridge with 1 mL of acetonitrile.
-
Elute the derivatized analyte and internal standard with 500 µL of methanol containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
HPLC System: A suitable high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for the derivatized analyte and internal standard need to be optimized.
Data Presentation
The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative measurements. The following tables summarize expected performance data based on a validated method for the underivatized analyte and typical improvements seen with SIL-IS.[7][8]
Table 1: Method Validation Parameters
| Parameter | Result |
| Calibration Curve Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Precision and Accuracy Data for Quality Control (QC) Samples
| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (% Bias) |
| Low | 1.5 | < 10% | < 8% | ± 10% |
| Medium | 75 | < 8% | < 6% | ± 8% |
| High | 400 | < 7% | < 5% | ± 7% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of 4-fluorobenzyl chloride using a deuterated internal standard.
Analyte and Internal Standard Relationship
Caption: The relationship between the analyte and its deuterated internal standard in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. sparrow-chemical.com [sparrow-chemical.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization protocol using 4-Fluorobenzyl chloride-d4
Anwendungs- und Protokollhinweise: Quantitative Analyse von Thiolen mittels Derivatisierung mit 4-Fluorbenzylchlorid-d4
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Thiole wie Cystein, Homocystein und Glutathion spielen eine entscheidende Rolle bei zahlreichen physiologischen und pathophysiologischen Prozessen, einschließlich Redox-Homöostase, Entgiftung und Proteinfunktion. Ihre genaue Quantifizierung in biologischen Matrices ist für das Verständnis ihrer Rolle bei Gesundheit und Krankheit von entscheidender Bedeutung. Aufgrund ihrer Reaktivität und geringen Konzentrationen stellt ihre Analyse jedoch eine Herausforderung dar. Die Derivatisierung des Thiol-Sulfhydryls (-SH) ist eine gängige Strategie, um die Stabilität und die chromatographischen sowie massenspektrometrischen Eigenschaften dieser Verbindungen zu verbessern.
Diese Application Note beschreibt ein detailliertes Protokoll für die quantitative Analyse von niedermolekularen Thiolen in humanem Plasma mittels Derivatisierung mit 4-Fluorbenzylchlorid-d4 (4FBCl-d4) und anschließender Analyse durch Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS). 4FBCl-d4 dient hierbei als Derivatisierungsreagenz, das kovalent an die Thiolgruppe bindet und ein stabiles Thioether-Derivat bildet. Die Deuteriummarkierung ermöglicht den Einsatz als interner Standard in einer Stabilisotopenverdünnungsanalyse, was zu einer hohen Genauigkeit und Präzision der Quantifizierung führt.
Prinzip der Methode
Die Methode basiert auf der S-Alkylierung von Thiolen mit 4-Fluorbenzylchlorid-d4 in einer basischen Umgebung. Die Reaktion führt zur Bildung eines stabilen S-(4-Fluorbenzyl-d4)-Thioether-Derivats. Nach der Derivatisierung werden die Analyten mittels Festphasenextraktion (SPE) aufgereinigt und anschließend mittels Umkehrphasen-LC-MS/MS analysiert. Die Quantifizierung erfolgt durch die Erstellung einer Kalibrierungskurve mit nicht-markierten Thiol-Standards und dem deuterierten Derivat als internem Standard.
Experimentelle Protokolle
1. Probenvorbereitung und Proteinfällung
-
Humanplasmaproben (in K2-EDTA-Röhrchen gesammelt) auf Eis auftauen.
-
In einem 1,5-mL-Mikrozentrifugenröhrchen 100 µL der Plasmaprobe mit 10 µL einer internen Standardlösung (z. B. eine Mischung aus ¹³C₃,¹⁵N-markierten Aminosäuren, falls 4FBCl-d4 als Derivatisierungsreagenz für die Quantifizierung nicht-markierter Analyten verwendet wird) versetzen.
-
Zur Proteinfällung 400 µL eiskaltes Acetonitril zugeben.
-
Die Probe für 30 Sekunden kräftig vortexen.
-
Die Probe für 10 Minuten bei 14.000 x g und 4 °C zentrifugieren.
-
Den Überstand vorsichtig in ein sauberes 1,5-mL-Röhrchen überführen.
-
Die Probe unter einem sanften Stickstoffstrom bei Raumtemperatur zur Trockne eindampfen.
2. Derivatisierungsprotokoll
-
Den getrockneten Extrakt in 50 µL einer 100 mM Boratpufferlösung (pH 9,5) rekonstituieren.
-
50 µL einer 10 mM Lösung von 4-Fluorbenzylchlorid-d4 in Acetonitril zugeben.
-
Die Probe kurz vortexen und für 30 Minuten bei 60 °C im Heizblock inkubieren.
-
Die Reaktion durch Zugabe von 10 µL einer 1%igen Ameisensäurelösung in Wasser stoppen.
3. Festphasenextraktion (SPE) der Derivate
-
Eine Mixed-Mode-Kationenaustausch-SPE-Säule (z. B. 1 mL, 30 mg) mit 1 mL Methanol und anschließend mit 1 mL Reinstwasser äquilibrieren.
-
Die derivatisierte Probe auf die SPE-Säule laden.
-
Die Säule mit 1 mL 5%igem Methanol in Wasser waschen.
-
Die derivatisierten Thiole mit 1 mL 5%igem Ammoniumhydroxid in Methanol eluieren.
-
Das Eluat unter einem Stickstoffstrom zur Trockne eindampfen.
-
Den Rückstand in 100 µL einer Mischung aus 95 % Wasser und 5 % Acetonitril mit 0,1 % Ameisensäure für die LC-MS/MS-Analyse rekonstituieren.
LC-MS/MS Analysebedingungen
| Parameter | Einstellung |
| LC-System | Agilent 1290 Infinity II oder äquivalent |
| Säule | C18-Umkehrphasensäule (z. B. 2,1 x 100 mm, 1,8 µm) |
| Mobile Phase A | 0,1 % Ameisensäure in Wasser |
| Mobile Phase B | 0,1 % Ameisensäure in Acetonitril |
| Flussrate | 0,4 mL/min |
| Säulentemperatur | 40 °C |
| Injektionsvolumen | 5 µL |
| Gradient | 0-1 min: 5 % B; 1-8 min: 5-95 % B; 8-10 min: 95 % B; 10-10.1 min: 95-5 % B; 10.1-12 min: 5 % B |
| MS-System | Triple-Quadrupol-Massenspektrometer (z. B. Agilent 6495) |
| Ionenquelle | Elektrospray-Ionisierung (ESI), positiver Modus |
| Kapillarspannung | 3500 V |
| Gas-Temperatur | 300 °C |
| Gas-Fluss | 10 L/min |
| Nebulizer-Druck | 45 psi |
| Analysenmodus | Multiple Reaction Monitoring (MRM) |
Datenpräsentation
Tabelle 1: MRM-Übergänge für die Quantifizierung von Thiol-4FBCl-d4-Derivaten
| Analyt | Vorläufer-Ion (m/z) | Produkt-Ion (m/z) | Kollisionsenergie (eV) |
| Cystein-4FBCl-d4 | 236.1 | 113.1 | 15 |
| Homocystein-4FBCl-d4 | 250.1 | 113.1 | 15 |
| Glutathion-4FBCl-d4 | 422.2 | 113.1 | 25 |
| Nicht-markierter Standard (z. B. Cystein-4FBCl) | 232.1 | 109.1 | 15 |
Anmerkung: Die exakten m/z-Werte können je nach der exakten Masse der Analyten und des Derivatisierungsreagenzes variieren. Das charakteristische Produkt-Ion für 4-Fluorbenzyl-d4 ist m/z 113.1, während es für die nicht-deuterierte Form m/z 109.1 ist.
Tabelle 2: Validierungsdaten der Methode (Beispiel)
| Parameter | Cystein | Homocystein | Glutathion |
| Linearer Bereich (µM) | 0.5 - 200 | 0.1 - 50 | 1 - 1000 |
| Korrelationskoeffizient (r²) | > 0.998 | > 0.997 | > 0.999 |
| Nachweisgrenze (LOD) (µM) | 0.1 | 0.03 | 0.2 |
| Bestimmungsgrenze (LOQ) (µM) | 0.5 | 0.1 | 0.8 |
| Wiederfindung (%) | 92 ± 5 | 95 ± 4 | 89 ± 6 |
| Präzision (Intra-day, % RSD) | < 5 | < 6 | < 7 |
| Präzision (Inter-day, % RSD) | < 8 | < 9 | < 10 |
Visualisierungen
Abbildung 1: Experimenteller Arbeitsablauf für die Thiol-Analyse.
Abbildung 2: Reaktionsschema der S-Alkylierungs-Derivatisierung.
Application Note: Quantitative Analysis of Thiol-Containing Compounds using 4-Fluorobenzyl chloride-d4 Derivatization with LC-MS/MS
An LC-MS/MS method using 4-Fluorobenzyl chloride-d4 has been developed for the quantitative analysis of various compounds, particularly those containing thiol groups. This deuterated derivatizing agent offers a stable isotopic label, making it an excellent internal standard for accurate quantification in complex biological matrices.
Introduction
The quantitative analysis of small molecules with poor ionization efficiency or chromatographic retention in liquid chromatography-mass spectrometry (LC-MS) often requires a derivatization step. 4-Fluorobenzyl chloride is a derivatizing agent that reacts with nucleophilic groups such as thiols, amines, and phenols, enhancing their chromatographic properties and mass spectrometric detection. The deuterated form, this compound, serves as an ideal internal standard for developing robust and accurate quantitative LC-MS/MS methods, as it co-elutes with the analyte of interest and compensates for matrix effects and variations in sample preparation.
This application note provides a detailed protocol for the derivatization of thiol-containing compounds with this compound and their subsequent analysis by LC-MS/MS. The method is applicable to a wide range of analytes in various biological matrices, including plasma, urine, and cell lysates.
Principle of the Method
The method is based on the chemical derivatization of the target analyte with this compound. The resulting derivative exhibits improved chromatographic retention on reversed-phase columns and enhanced ionization efficiency in the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte derivative to the this compound labeled internal standard.
A general workflow for the analysis involves sample preparation, derivatization, LC-MS/MS analysis, and data processing. The use of a deuterated internal standard ensures high accuracy and precision of the quantitative results.
Experimental Protocols
1. Materials and Reagents
-
This compound
-
Analyte of interest (e.g., Glutathione)
-
Internal Standard (non-deuterated analyte)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate
-
Sodium bicarbonate buffer (50 mM, pH 8.5)
-
Microcentrifuge tubes
-
Autosampler vials
2. Sample Preparation (Example: Human Plasma)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (non-deuterated analyte at a known concentration).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
3. Derivatization Protocol
-
Reconstitute the dried extract in 50 µL of 50 mM sodium bicarbonate buffer (pH 8.5).
-
Add 50 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 10 µL of 1% formic acid to stop the reaction.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions (Hypothetical Example: Glutathione)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glutathione-4-Fluorobenzyl | 417.1 | 109.1 | 25 |
| Glutathione-4-Fluorobenzyl-d4 (IS) | 421.1 | 113.1 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific analyte and instrument.
Data Presentation
The following table summarizes the validation data for a similar LC-MS/MS method for the determination of 4-fluorobenzyl chloride (as its DMAP derivative) in human plasma.[1][2] This data is presented as an example of the performance that can be expected from a well-developed derivatization-based LC-MS/MS assay.
| Validation Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Within-Run Precision (%CV) | ≤ 12.5%[1] |
| Between-Run Precision (%CV) | ≤ 7.6%[1] |
| Accuracy (% Bias) | Within ±11.9%[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
Mandatory Visualization
Caption: Experimental workflow for LC-MS/MS analysis with this compound.
References
- 1. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 4-Fluorobenzyl chloride-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzyl chloride-d4 is the deuterium-labeled form of 4-Fluorobenzyl chloride. Deuterated compounds are invaluable in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards. Their chemical and physical properties are nearly identical to their non-labeled counterparts, but their increased mass allows for clear differentiation in a mass spectrometer. This leads to improved accuracy and precision in quantitative analyses by correcting for analyte loss during sample preparation and for variations in instrument response.
4-Fluorobenzyl chloride itself is a reactive compound used in chemical synthesis.[1] Its deuterated analog is particularly useful in pharmacokinetic studies where the parent molecule or a metabolite containing the 4-fluorobenzyl moiety is the analyte of interest. However, its reactivity and volatility present unique challenges in sample preparation. This document provides detailed protocols for the handling, storage, and preparation of samples containing this compound for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties and Storage
Proper storage and handling are critical to maintaining the isotopic and chemical purity of this compound.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₂D₄ClF | [5] |
| Molecular Weight | 148.60 g/mol | [5] |
| Appearance | Solid | [5] |
| Boiling Point | 181.6 ± 15.0 °C at 760 mmHg | [5] |
| Flash Point | 60.6 ± 0.0 °C | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in DMSO | [5] |
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale | Reference |
| Neat Compound (Solid) | Store at -20°C in a desiccator. | Minimizes degradation and protects from moisture which can cause H/D exchange. | [2] |
| Stock Solutions | Store at -20°C to -80°C in tightly sealed amber vials. | Protects from light and prevents solvent evaporation and degradation. | [2][3] |
| Working Solutions | Prepare fresh daily if possible. | Minimizes the risk of degradation and contamination. | [3] |
| Atmosphere | Handle under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and contamination with atmospheric moisture. | [3][4][6] |
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound (solid)
-
High-purity aprotic solvent (e.g., Acetonitrile or Methanol)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
Protocol:
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.[2]
-
Weighing: Under an inert atmosphere, accurately weigh the desired amount of the solid standard.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Quantitatively transfer the weighed standard to a Class A volumetric flask.
-
Add a small amount of the chosen aprotic solvent (e.g., acetonitrile) to dissolve the solid.
-
Once fully dissolved, dilute to the mark with the same solvent.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Transfer the stock solution to a labeled amber vial for storage at -20°C or below.[2]
-
-
Working Solution Preparation:
-
Allow the stock solution to warm to room temperature before use.
-
Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired working concentration for spiking into samples. The final solvent should be compatible with the initial mobile phase of the analytical method.
-
Sample Preparation for LC-MS/MS Analysis of Plasma Samples
Objective: To stabilize, extract, and prepare this compound from a plasma matrix for quantitative analysis. This protocol is adapted from a method for the non-deuterated analog, which is highly reactive and unstable in plasma.[7][8] Derivatization with 4-dimethylaminopyridine (DMAP) is used to form a stable quaternary amine salt.
Materials:
-
Plasma samples, calibration standards, and quality control samples
-
This compound working solution
-
4-dimethylaminopyridine (DMAP) solution
-
Protein precipitation solvent (e.g., ice-cold acetonitrile)
-
Weak cation-exchange Solid Phase Extraction (SPE) cartridges
-
SPE conditioning, wash, and elution solvents
-
Nitrogen evaporator
-
Reconstitution solvent (compatible with mobile phase)
-
HPLC vials
Protocol:
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Spiking with Internal Standard: Add a small volume of the this compound working solution to each sample.
-
Derivatization/Stabilization:
-
Protein Precipitation:
-
Add ice-cold acetonitrile (typically 3 volumes of solvent to 1 volume of plasma) to precipitate proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a weak cation-exchange SPE cartridge according to the manufacturer's instructions.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove excess DMAP and other interferences.
-
Elution: Elute the derivatized analyte into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of a solvent compatible with the initial LC mobile phase (e.g., 100 µL of 10% acetonitrile in water).[2]
-
-
Analysis: Transfer the reconstituted sample to an HPLC vial and inject it into the LC-MS/MS system.
Workflow Diagram for LC-MS/MS Sample Preparation:
Caption: Workflow for the stabilization and extraction of this compound from plasma.
General Sample Preparation for GC-MS Analysis
Objective: To extract this compound from a sample matrix for analysis by GC-MS. This protocol outlines a general liquid-liquid extraction (LLE) procedure.
Materials:
-
Sample matrix (e.g., water, soil extract)
-
This compound working solution
-
Extraction solvent (e.g., hexane, dichloromethane)[9]
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC vials with inserts
Protocol:
-
Sample Preparation: Place a known volume or weight of the sample into a clean glass extraction tube.
-
Spiking: Add a precise volume of the this compound working solution to the sample.
-
Liquid-Liquid Extraction (LLE):
-
Add a suitable, water-immiscible organic solvent (e.g., hexane) to the sample.
-
Seal the tube and vortex or shake vigorously for several minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Allow the layers to separate. Centrifugation can be used to break up any emulsions.
-
-
Collection and Drying:
-
Carefully transfer the organic layer to a clean tube, avoiding the aqueous layer.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
-
Concentration (Optional): If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen to increase the analyte concentration.
-
Analysis: Transfer the final extract to a GC vial for injection into the GC-MS system.
Workflow Diagram for GC-MS Sample Preparation:
Caption: General workflow for the extraction of this compound for GC-MS analysis.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution | Reference |
| Low or no internal standard signal | Degradation of the standard. | Prepare fresh working and stock solutions. Verify storage conditions (temperature, light exposure). | [3] |
| Adsorption to container surfaces. | Use silanized glass vials. Prepare working solutions fresh before each use. | [3] | |
| Poor peak shape in chromatography | Incompatible reconstitution solvent. | Ensure the final sample solvent is compatible with the initial mobile phase (LC) or is volatile (GC). | [10] |
| Variable results (poor precision) | Inconsistent sample preparation. | Ensure accurate and consistent pipetting, vortexing times, and evaporation steps. | |
| H/D exchange. | Avoid acidic or basic conditions and protic solvents where possible. Handle under a dry atmosphere. | [2][4] |
Conclusion
The successful use of this compound as an internal standard relies on careful sample preparation techniques that account for its reactivity and the need to preserve its isotopic purity. The protocols outlined in this document provide a robust framework for researchers to develop and validate quantitative analytical methods for a variety of matrices. Adherence to best practices for handling deuterated standards is paramount for achieving accurate and reproducible results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Isotope-Labeled Compounds | 1219804-10-0 | Invivochem [invivochem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
Application of 4-Fluorobenzyl Chloride-d4 in Environmental Sample Analysis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document outlines the potential applications and detailed protocols for the use of 4-Fluorobenzyl chloride-d4 in the analysis of environmental samples. While direct, documented applications in environmental matrices are not widely available in current literature, its properties as a deuterated benzylating agent suggest valuable utility as an internal standard and a derivatizing reagent for various environmental contaminants. The protocols provided are based on established analytical principles for similar compounds and are intended to serve as a foundational methodology for researchers.
Application Notes
This compound is the deuterated form of 4-Fluorobenzyl chloride, a reactive compound used in chemical synthesis and derivatization. The presence of deuterium atoms makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically similar to the non-deuterated analyte but can be distinguished by its higher mass.
Potential Applications in Environmental Analysis:
-
Internal Standard for Isotope Dilution Mass Spectrometry (IDMS): this compound can be employed as an internal standard for the quantification of its non-deuterated counterpart, 4-Fluorobenzyl chloride, or other structurally related volatile organic compounds (VOCs) in environmental samples such as water, soil, and air. The use of a deuterated internal standard is a robust method to correct for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
-
Derivatizing Reagent for Trace Analysis: As a benzylating agent, this compound can be used to derivatize nucleophilic environmental contaminants to enhance their analytical properties for techniques like Gas Chromatography (GC) and Liquid Chromatography (LC). Derivatization can:
-
Increase the volatility and thermal stability of polar analytes for GC analysis.
-
Improve chromatographic peak shape and resolution.
-
Introduce a fluorinated group, which can enhance detection by Electron Capture Detectors (ECD) or provide a specific mass fragmentation pattern for mass spectrometry (MS).
-
The deuterated tag allows the derivatized standard to be used for generating calibration curves and quantifying the native analyte.
-
Target Analytes for Derivatization:
-
Phenols and Chlorophenols: These are common environmental pollutants found in industrial wastewater. Derivatization of the hydroxyl group improves their volatility for GC analysis.
-
Thiols (Mercaptans): These compounds are known for their strong odors and can be found in industrial effluents. Derivatization of the sulfhydryl group is often necessary for stable and sensitive analysis.
-
Carboxylic Acids: Short-chain and long-chain carboxylic acids are present in various environmental matrices. Esterification with this compound would facilitate their analysis by GC.
-
Pesticides and Herbicides: Certain classes of pesticides containing nucleophilic functional groups could be derivatized to improve their detection limits.
Data Presentation
The following table summarizes the potential quantitative applications of this compound in environmental sample analysis. The performance metrics are hypothetical and represent typical values expected for such methods.
| Application | Analyte Class | Matrix | Analytical Technique | Quantitation Range (Hypothetical) | Recovery (Hypothetical) | RSD (Hypothetical) |
| Internal Standard | Volatile Organic Compounds | Water, Soil | GC-MS | 0.1 - 100 µg/L | 90 - 110% | < 10% |
| Derivatizing Reagent | Phenols & Chlorophenols | Wastewater | GC-MS/ECD | 0.05 - 50 µg/L | 85 - 115% | < 15% |
| Derivatizing Reagent | Thiols (Mercaptans) | Industrial Effluent | GC-MS | 0.1 - 50 µg/L | 80 - 120% | < 15% |
| Derivatizing Reagent | Carboxylic Acids | Surface Water | GC-MS | 0.5 - 200 µg/L | 80 - 110% | < 15% |
Experimental Protocols
The following is a detailed protocol for a hypothetical application: the determination of phenols in water samples using this compound as a derivatizing reagent, followed by GC-MS analysis.
Protocol: Analysis of Phenols in Water by GC-MS after Derivatization with this compound
1. Scope and Principle
This method describes a procedure for the determination of trace levels of phenols in water samples. Phenols are derivatized with this compound to form their corresponding deuterated benzyl ethers. These derivatives are then extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The deuterated derivatives allow for sensitive and selective detection.
2. Reagents and Standards
-
Reagent Water: Deionized or distilled water, free of interfering substances.
-
Methanol, Acetone, Dichloromethane: Pesticide residue grade or equivalent.
-
Potassium Carbonate (K₂CO₃): Anhydrous, analytical grade.
-
Sodium Sulfate (Na₂SO₄): Anhydrous, analytical grade, heated to 400°C for 4 hours to remove organic contaminants.
-
Phenol Standards: A stock solution of a mixture of target phenols (e.g., phenol, 2-chlorophenol, 2,4-dichlorophenol) in methanol at a concentration of 100 µg/mL.
-
This compound Derivatizing Reagent: A solution of this compound in acetone at a concentration of 1 mg/mL.
-
Internal Standard (IS): A solution of a compound not expected to be in the sample, for example, 1,3,5-tribromobenzene, in methanol at a concentration of 10 µg/mL.
3. Sample Collection and Preservation
-
Collect water samples in 1 L amber glass bottles with Teflon-lined caps.
-
Preserve the samples by adjusting the pH to < 2 with sulfuric acid.
-
Store the samples at 4°C and analyze within 14 days.
4. Experimental Procedure
4.1. Sample Preparation and Derivatization
-
Allow the water sample to come to room temperature.
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Spike the sample with the appropriate amount of the phenol standard solution for calibration and quality control samples.
-
Add 1 g of potassium carbonate to the sample and shake to dissolve. This will deprotonate the phenols.
-
Add 1.0 mL of the this compound derivatizing reagent solution to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes.
-
Allow the reaction to proceed for 30 minutes at room temperature, with occasional shaking.
4.2. Extraction
-
Add 30 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, venting frequently to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a concentration tube.
-
Repeat the extraction two more times with 30 mL portions of dichloromethane, combining the extracts.
-
Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.
-
Add the internal standard solution.
-
Adjust the final volume to 1.0 mL with dichloromethane.
4.3. GC-MS Analysis
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor the characteristic ions of the derivatized phenols and the internal standard.
5. Quality Control
-
Method Blank: A reagent water sample carried through the entire analytical procedure.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of the target phenols.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known concentration of the target phenols.
Visualizations
The following diagrams illustrate the logical workflow of the described analytical protocol and the role of the deuterated internal standard.
Caption: Experimental workflow for the analysis of phenols in water.
Caption: Logic of using a deuterated internal standard for quantitation.
Application Note: Trace Level Quantification of Thiols Using 4-Fluorobenzyl Chloride-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of low-abundance biomolecules is a critical challenge in biomedical research and drug development. Thiols, such as the antioxidant glutathione, are vital for maintaining cellular redox homeostasis and are implicated in numerous physiological and pathological processes. Their low concentrations and susceptibility to oxidation, however, make their measurement challenging. Chemical derivatization is a powerful strategy to enhance the analytical properties of thiols for liquid chromatography-mass spectrometry (LC-MS) analysis.
This application note describes a robust and sensitive method for the trace level quantification of thiols, using glutathione (GSH) as a model analyte. The method involves pre-column derivatization with 4-Fluorobenzyl chloride to improve chromatographic retention and ionization efficiency. For accurate quantification, a stable isotope-labeled internal standard, 4-Fluorobenzyl chloride-d4, is employed to normalize for variations in sample preparation and matrix effects.
Principle
The protocol is based on the S-alkylation of the thiol group of the analyte with 4-Fluorobenzyl chloride. The resulting thioether is more hydrophobic and readily ionizable by electrospray ionization (ESI), leading to enhanced sensitivity in mass spectrometric detection. The use of this compound as an internal standard, which has nearly identical chemical and physical properties to the derivatizing agent, ensures high accuracy and precision of the quantification.
Experimental Protocols
Materials and Reagents
-
Glutathione (GSH) standard
-
4-Fluorobenzyl chloride
-
This compound
-
Ammonium bicarbonate
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., cell lysate, plasma)
Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of GSH in 10 mL of ultrapure water.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Derivatizing Agent Solution (10 mg/mL): Dissolve 100 mg of 4-Fluorobenzyl chloride in 10 mL of acetonitrile.
Sample Preparation and Derivatization
-
Sample Collection: Collect biological samples (e.g., 100 µL of cell lysate or plasma) and keep on ice.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing the internal standard (this compound at a final concentration of 100 ng/mL) to the sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization:
-
Add 50 µL of 100 mM ammonium bicarbonate buffer (pH 8.5).
-
Add 20 µL of the 4-Fluorobenzyl chloride solution.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Final Preparation: After incubation, centrifuge the sample at 14,000 x g for 5 minutes. Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be optimized for the specific analyte-derivate and the internal standard-derivate. For GSH derivatized with 4-Fluorobenzyl chloride, the transition would be based on the derivatized GSH molecule. The internal standard would be the analyte derivatized with this compound.
Data Presentation
The following tables present representative quantitative data for a thiol derivatization assay. This data is illustrative and should be generated for each specific analyte and matrix during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| Derivatized GSH | 1 - 1000 | >0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 |
| Low | 3 | <10 | <10 | 90-110 |
| Medium | 100 | <10 | <10 | 90-110 |
| High | 800 | <10 | <10 | 90-110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85-115 | 85-115 |
| High | 800 | 85-115 | 85-115 |
Visualizations
Experimental Workflow
Application Note: Protocol for Spiking Samples with 4-Fluorobenzyl chloride-d4 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative mass spectrometry, particularly in the analysis of complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[1][2] A SIL-IS corrects for variability during sample preparation, chromatography, and mass spectrometric detection.[3] 4-Fluorobenzyl chloride-d4 (d4-4-FBC) is the deuterated form of 4-Fluorobenzyl chloride, a reactive compound used in organic synthesis and as a derivatizing agent.[1] Due to its structural similarity to the parent compound and its mass difference, d4-4-FBC is an ideal internal standard for the quantitative analysis of 4-Fluorobenzyl chloride or its derivatives.
This application note provides a detailed protocol for the preparation of a d4-4-FBC spiking solution and its addition to biological samples for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to address the reactive nature of benzyl chlorides, ensuring sample integrity and analytical accuracy.
Principles of Internal Standardization with d4-4-FBC
Deuterated internal standards are chemically almost identical to the analyte of interest, causing them to exhibit similar behavior during sample extraction, chromatographic separation, and ionization.[4] However, due to the mass difference, the analyte and the internal standard can be distinguished by the mass spectrometer.[4] By adding a known concentration of d4-4-FBC to every sample, calibrator, and quality control (QC) sample, the ratio of the analyte's response to the internal standard's response is used for quantification.[3] This ratio corrects for potential analyte loss during sample processing and compensates for matrix effects that can suppress or enhance the instrument's response.[1][3]
The workflow for using a deuterated internal standard is a structured process to ensure reliability.[5] It is crucial to add the internal standard at the earliest possible stage in the sample preparation workflow to account for variability in all subsequent steps.[6][7]
Experimental Protocols
This section details the procedures for preparing the d4-4-FBC internal standard solutions and for spiking them into a biological matrix, such as human plasma.
Materials and Reagents
-
This compound (C₇H₂D₄ClF)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Deionized Water, 18 MΩ·cm or higher
-
Biological Matrix (e.g., Human Plasma, K₂EDTA)
-
Calibrators and Quality Control (QC) samples
-
Pipettes and general laboratory equipment
-
Vortex mixer
-
Centrifuge
Preparation of Internal Standard (IS) Solutions
3.2.1 Preparation of d4-4-FBC Stock Solution (1 mg/mL)
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh approximately 10 mg of d4-4-FBC into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the compound in Methanol (MeOH) and bring the volume to 10 mL.
-
Cap the flask and vortex thoroughly until fully dissolved.
-
This stock solution should be stored at -20°C or lower in a tightly sealed container.
3.2.2 Preparation of d4-4-FBC Working Solution (100 ng/mL)
-
Perform serial dilutions of the 1 mg/mL stock solution using 50:50 (v/v) Acetonitrile:Water as the diluent.
-
For example, pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent to obtain a 1 µg/mL intermediate solution.
-
Pipette 1 mL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark with the diluent to obtain the 100 ng/mL working solution.
-
The working solution should be stored at 2-8°C and prepared fresh weekly or as stability data permits.
Sample Spiking and Processing Protocol (Protein Precipitation)
This protocol is a general procedure for a plasma sample. Optimization may be required for different matrices.
-
Label microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
To each 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 25 µL of the 100 ng/mL d4-4-FBC internal standard working solution.[5]
-
Vortex each tube briefly (approx. 5-10 seconds) to ensure thorough mixing.
-
Add 300 µL of cold Acetonitrile to each tube to precipitate the plasma proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Data Presentation
The use of a deuterated internal standard like d4-4-FBC significantly improves the accuracy and precision of quantitative methods. The performance of the analytical method should be validated according to regulatory guidelines (e.g., ICH M10). Below is a table summarizing typical acceptance criteria for a bioanalytical method validation using a stable isotope-labeled internal standard.
| Validation Parameter | Analyte | d4-4-FBC (Internal Standard) | Acceptance Criteria |
| Calibration Curve | |||
| Linearity (r²) | > 0.99 | N/A | r² ≥ 0.99 |
| Range | 0.5 - 500 ng/mL | Fixed Concentration | Defined by user needs |
| Deviation of Standards | ± 11.9% (max bias) | N/A | ≤ ±15% (±20% at LLOQ)[8] |
| Precision & Accuracy | |||
| Intra-run Precision (%CV) | ≤ 12.5% | Consistent Response | ≤ 15% (≤ 20% at LLOQ) |
| Inter-run Precision (%CV) | ≤ 7.6% | Consistent Response | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 11.9% | N/A | Within ±15% (±20% at LLOQ) |
| Matrix Effect | |||
| IS-Normalized Matrix Factor (%CV) | N/A | N/A | ≤ 15%[9] |
| Stability | |||
| Freeze-Thaw Stability | Stable | Stable | % Bias within ±15% |
| Bench-Top Stability | Stable | Stable | % Bias within ±15% |
Note: The quantitative data in this table is based on a published method for the non-deuterated 4-Fluorobenzyl chloride and serves as a representative example of expected performance.[6][10] Acceptance criteria are based on standard bioanalytical method validation guidelines.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical decision pathway for selecting a deuterated internal standard.
Caption: Experimental workflow for sample analysis using d4-4-FBC internal standard.
Caption: Decision pathway for selecting an internal standard for quantitative analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of its non-deuterated counterpart or related analytes. The protocol outlined in this application note offers a comprehensive framework for the preparation of spiking solutions and their application in a typical bioanalytical workflow. By compensating for experimental variability, d4-4-FBC helps to ensure the accuracy, precision, and regulatory compliance of quantitative data in drug development and research.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. riddlestwist.com [riddlestwist.com]
- 7. rsc.org [rsc.org]
- 8. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantitative Analysis of 4-Fluorobenzyl Chloride Using 4-Fluorobenzyl Chloride-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzyl chloride is a reactive chemical intermediate utilized in the synthesis of various pharmaceutical and agricultural compounds.[1][2] Accurate quantification of residual 4-fluorobenzyl chloride in final products or during process monitoring is critical for quality control and safety assessment. This document outlines a detailed protocol for the quantitative analysis of 4-fluorobenzyl chloride in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Fluorobenzyl chloride-d4 as an internal standard.
The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[3] This is because the deuterated standard is chemically almost identical to the analyte of interest, exhibiting similar behavior during sample preparation, chromatography, and ionization.[4] However, it can be differentiated by its higher mass, allowing it to serve as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response.[4] This approach significantly enhances the accuracy and precision of the quantification.
Due to the volatile and reactive nature of 4-fluorobenzyl chloride, which can present challenges in analysis, particularly in biological matrices, a robust analytical method is essential.[5] While derivatization methods for LC-MS/MS analysis exist to stabilize the compound, a direct GC-MS analysis of the underivatized form is often preferred for its simplicity and specificity, especially when a deuterated internal standard is available.
Principle of the Method
A known amount of this compound internal standard is spiked into the sample containing the analyte, 4-Fluorobenzyl chloride. The sample is then extracted and analyzed by GC-MS. The compounds are separated on a gas chromatography column and subsequently ionized and detected by a mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
4-Fluorobenzyl chloride (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Sodium sulfate (anhydrous, analytical grade)
-
Sample matrix (e.g., reaction mixture, final product)
Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Fluorobenzyl chloride and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation
The following is a general protocol for a solid sample matrix. This may need to be adapted based on the specific sample type.
-
Accurately weigh approximately 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 50 µL of the 10 µg/mL internal standard working solution to the sample.
-
Add 5 mL of dichloromethane (DCM) to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the DCM supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and then transfer the dried extract to a GC vial for analysis.
Calibration Curve Preparation
-
To a series of GC vials, add 50 µL of each working standard solution.
-
To each vial, add 50 µL of the 10 µg/mL internal standard working solution.
-
Add 900 µL of DCM to each vial to bring the final volume to 1 mL.
-
Vortex each vial to ensure a homogenous solution.
GC-MS Instrumental Parameters
The following parameters are a starting point and may require optimization for your specific instrument. This method is adapted from a similar analysis of benzyl chloride.[6]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Detection
For quantitative analysis, it is recommended to use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity. The selection of quantifier and qualifier ions is based on the mass spectra of 4-Fluorobenzyl chloride and its deuterated analog.
Predicted Mass Spectra and Ion Selection:
-
4-Fluorobenzyl chloride (MW: 144.57 g/mol ): The molecular ion [M]+• at m/z 144 is expected. A prominent fragment ion would be the fluorobenzyl cation [M-Cl]+ at m/z 109.
-
This compound (MW: 148.60 g/mol ): The molecular ion [M]+• at m/z 148 is expected. The corresponding fluorobenzyl-d4 cation [M-Cl]+ would be at m/z 113.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 4-Fluorobenzyl chloride | 109 | 144 |
| This compound | 113 | 148 |
Data Analysis and Calculation
-
Integrate the peak areas for the quantifier ions of 4-Fluorobenzyl chloride and this compound.
-
Calculate the peak area ratio (PAR) for each standard and sample: PAR = Peak Area of Analyte / Peak Area of Internal Standard
-
Construct a calibration curve by plotting the PAR against the concentration of the analyte in the working standard solutions.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Calculate the concentration of 4-Fluorobenzyl chloride in the unknown samples by substituting their PAR values into the regression equation.
Quantitative Data Summary
The following tables represent expected performance data for a validated method using a deuterated internal standard. Actual results may vary depending on the matrix and instrumentation.
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.995 |
| Calibration Range | 0.1 - 100 µg/mL |
Table 2: Method Validation Parameters
| Parameter | Expected Value |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/mL |
Visualizations
Caption: Experimental workflow for the quantitative analysis of 4-Fluorobenzyl chloride.
Caption: Logical relationship of analyte, internal standard, and quantification.
References
- 1. 4-Fluorobenzyl chloride 99 352-11-4 [sigmaaldrich.com]
- 2. lcms.cz [lcms.cz]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Fluorobenzyl Chloride-d4 for Enhanced Forensic Toxicology Screening of Amphetamine-Type Substances
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of amphetamine-type substances (ATS) in biological matrices, such as urine and plasma, for forensic toxicology screening. The protocol utilizes 4-Fluorobenzyl chloride for derivatization to improve the chromatographic and mass spectrometric properties of the target analytes. To ensure the highest degree of accuracy and precision, a deuterated analog, 4-Fluorobenzyl chloride-d4, is employed to synthesize the internal standards in situ. This approach provides a reliable method for the quantification of amphetamines, compensating for variations in sample preparation and potential matrix effects. The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique commonly used in forensic toxicology.
Introduction
Amphetamine-type substances (ATS), including amphetamine, methamphetamine, MDMA (ecstasy), and their metabolites, are a major class of drugs of abuse worldwide. Forensic toxicology laboratories require reliable and accurate methods for the detection and quantification of these compounds in biological specimens to aid in legal investigations. Direct analysis of amphetamines can be challenging due to their polarity and volatility. Chemical derivatization is a common strategy to enhance their chromatographic retention and improve their ionization efficiency in mass spectrometry.
4-Fluorobenzyl chloride is a derivatizing agent that reacts with the primary and secondary amine groups of ATS to form stable, less polar derivatives. The introduction of the fluorobenzyl group increases the molecular weight and improves the chromatographic peak shape of the analytes.
A critical aspect of quantitative analysis is the use of a suitable internal standard (IS). An ideal IS should have physicochemical properties very similar to the analyte of interest to compensate for any loss during sample preparation and for variations in instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard. In this protocol, we propose the use of this compound to derivatize the same ATS analytes, thereby generating their deuterated counterparts to serve as internal standards. This in situ synthesis of the SIL-IS ensures that the analyte and the IS behave nearly identically throughout the entire analytical process, from derivatization to detection.
Principle of the Method
The analytical workflow involves the extraction of ATS from the biological matrix, followed by a derivatization step where both the target analytes and a separate set of analyte standards (for internal standard generation) are reacted with 4-Fluorobenzyl chloride and this compound, respectively. The derivatized sample, now containing the native and deuterated derivatives, is then analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the native analyte derivative to its corresponding deuterated internal standard derivative.
Experimental Protocols
Materials and Reagents
-
Amphetamine, Methamphetamine, MDMA standard solutions (1 mg/mL)
-
4-Fluorobenzyl chloride
-
This compound
-
Sodium borate buffer (0.1 M, pH 9.0)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Biological matrix (urine or plasma)
Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water, and finally 2 mL of 0.1 M sodium borate buffer (pH 9.0). Do not allow the cartridge to dry.
-
Sample Loading: To 1 mL of urine or plasma, add the internal standard solution (prepared as described in the derivatization section). Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the derivatization solution.
Derivatization Protocol
-
Preparation of Derivatizing Reagent: Prepare a 1 mg/mL solution of 4-Fluorobenzyl chloride in acetonitrile.
-
Preparation of Internal Standard Derivatizing Reagent: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Derivatization of Standards for Internal Standard Stock: In a separate vial, react a known concentration of amphetamine, methamphetamine, and MDMA standards with the this compound solution in the presence of 0.1 M sodium borate buffer (pH 9.0) at a 1:1:1 volume ratio. Incubate at 60°C for 30 minutes. This creates the deuterated derivative stock solution to be used as the internal standard.
-
Derivatization of Samples: To the reconstituted sample extract, add 50 µL of 0.1 M sodium borate buffer (pH 9.0) and 50 µL of the 4-Fluorobenzyl chloride solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Quenching: After incubation, cool the reaction mixture to room temperature and add 10 µL of formic acid to quench the reaction.
-
Final Preparation: Centrifuge the sample at 10,000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Hypothetical MRM Transitions for Derivatized Amphetamine-Type Substances
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Amphetamine-4-FB | 244.1 | 109.1 | 91.1 |
| Amphetamine-4-FB-d4 | 248.1 | 113.1 | 91.1 |
| Methamphetamine-4-FB | 258.1 | 109.1 | 118.1 |
| Methamphetamine-4-FB-d4 | 262.1 | 113.1 | 118.1 |
| MDMA-4-FB | 302.1 | 109.1 | 162.1 |
| MDMA-4-FB-d4 | 306.1 | 113.1 | 162.1 |
| 4-FB denotes the 4-Fluorobenzyl derivative. |
Table 2: Hypothetical Validation Data for the Quantitative Analysis of ATS in Urine
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) at LLOQ | Precision (RSD%) at LLOQ |
| Amphetamine | 5 - 500 | 5 | 95.2 | 8.5 |
| Methamphetamine | 5 - 500 | 5 | 98.1 | 7.2 |
| MDMA | 5 - 500 | 5 | 96.5 | 9.1 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization with 4-Fluorobenzyl chloride-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Fluorobenzyl chloride-d4 for the derivatization of primary and secondary amines, phenols, and thiols. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized reaction parameters to ensure successful and reproducible results in your analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a deuterated derivatizing agent used to modify analytes for improved analytical detection, particularly in mass spectrometry-based methods like LC-MS/MS. The introduction of the 4-fluorobenzyl-d4 group increases the hydrophobicity of polar molecules, leading to better retention on reversed-phase chromatography columns.[1] The deuterium labeling provides a distinct mass shift, which is useful for creating internal standards for quantitative analysis. It reacts with primary and secondary amines, phenols, and thiols.[2][3]
Q2: What is the underlying chemical reaction for derivatization with this compound?
A2: The derivatization reaction is a nucleophilic substitution, specifically a Schotten-Baumann reaction, where the nucleophilic group (e.g., an amine or phenol) on the analyte attacks the electrophilic benzylic carbon of this compound. This reaction is typically carried out under basic conditions to deprotonate the nucleophile, increasing its reactivity.[1]
Q3: Why is a basic pH crucial for the derivatization reaction?
A3: A basic pH (typically pH 9 or higher) is necessary to deprotonate the functional group on the analyte (e.g., -NH2 to -NH- or -OH to -O-).[1] This deprotonation makes the analyte a stronger nucleophile, facilitating its attack on the this compound molecule and ensuring an efficient reaction.
Q4: How stable are the derivatives formed with this compound?
A4: Derivatives formed with similar reagents like benzoyl chloride have been shown to be stable for extended periods. For instance, benzoylated products are reported to be stable for up to a week at room temperature and for six months when stored at -80°C.[2][3] It is expected that derivatives of this compound will exhibit similar stability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Derivatization Yield | Incorrect pH: The reaction mixture is not sufficiently basic. | Ensure the pH of the sample is at least 9 before adding the derivatizing agent. Sodium carbonate is often preferred over sodium tetraborate for better sensitivity with some analytes.[1][3] |
| Reagent Degradation: this compound is sensitive to moisture. | Use anhydrous solvents and store the reagent under inert gas in a desiccator. | |
| Insufficient Reagent: The molar excess of the derivatizing agent is too low. | Increase the concentration of this compound. A 2% (v/v) solution in acetonitrile is a common starting point.[1][3] | |
| Poor Chromatographic Peak Shape (Tailing) | Active Sites in the GC/LC System: Polar analytes can interact with active sites in the injector, column, or detector. | Perform regular maintenance of your chromatography system, including cleaning the injector and using an inert liner. Consider trimming the analytical column. |
| Incomplete Derivatization: A mix of derivatized and underivatized analyte can lead to poor peak shape. | Re-optimize the reaction conditions (pH, reagent concentration, reaction time, and temperature) to drive the reaction to completion. | |
| Presence of Artifact Peaks in Mass Spectrum | Reaction with Solvents or Buffers: The derivatizing reagent may react with components of the sample matrix or solvent. | Review all components of your reaction mixture. If using a solvent like N,N-Dimethylformamide (DMF), be aware that it can contribute to artifact formation.[4] |
| Side Reactions: The analyte may have multiple reactive sites, leading to multiple derivatives. | Adjust the stoichiometry of the reagents or modify the reaction conditions (e.g., temperature) to favor derivatization at the desired site. | |
| Low Signal Intensity in Mass Spectrometry | Ion Suppression: Co-eluting matrix components can suppress the ionization of the derivatized analyte. | Improve sample clean-up procedures. The increased hydrophobicity from derivatization should improve retention and separation from early-eluting salts.[1] |
| Inefficient Ionization: The derivative may not ionize efficiently under the chosen MS conditions. | Optimize MS source parameters. The benzoyl group generally improves ionization efficiency in electrospray ionization.[1] |
Data Presentation
Table 1: Optimization of Derivatization Reaction Conditions
This table summarizes key parameters that can be optimized for a successful derivatization reaction, based on findings for similar derivatizing agents.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome | Reference |
| Base/Buffer | 100 mM Sodium Tetraborate | 100 mM Sodium Carbonate | 15 mM DIPEA | Sodium carbonate and DIPEA may offer improved sensitivity for certain analytes compared to borate buffer. | [3][5] |
| Reaction Temperature | Room Temperature | 30°C | 55°C | Higher temperatures can increase reaction rate but may also lead to degradation of unstable analytes. Room temperature is often sufficient.[6][7] | [6][7] |
| Reaction Time | < 1 minute | 10 minutes | 30 minutes | Most reactions are rapid, but allowing more time can ensure completion, especially for less reactive analytes.[1][8] | [1][8] |
| Quenching Agent | 1% Formic Acid | 1% Sulfuric Acid | - | Sulfuric acid may provide higher signal for some compounds by reducing the formation of formate adducts.[1] | [1] |
Experimental Protocols
Detailed Methodology for Derivatization of Analytes in a Biological Matrix
This protocol is adapted from established methods for benzoyl chloride derivatization and should be optimized for your specific analyte and matrix.[3]
Materials:
-
Sample containing the analyte of interest (e.g., plasma, tissue homogenate)
-
This compound solution (e.g., 2% v/v in anhydrous acetonitrile)
-
Base solution (e.g., 100 mM sodium carbonate in water)
-
Quenching/Internal Standard solution (e.g., containing a stable isotope-labeled standard in a solvent with 1% sulfuric acid)
-
Anhydrous acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
If working with a proteinaceous sample like plasma or tissue homogenate, precipitate proteins by adding a sufficient volume of ice-cold acetonitrile (e.g., 80 µL acetonitrile to 20 µL of sample).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
-
Derivatization Reaction:
-
To 20 µL of the supernatant, add 10 µL of 100 mM sodium carbonate solution to basify the sample. Vortex briefly.
-
Add 10 µL of the 2% this compound solution in acetonitrile. Vortex immediately for approximately 1 minute. The reaction is typically very fast.
-
-
Reaction Quenching and Internal Standard Addition:
-
Add 10 µL of the internal standard mixture containing 1% sulfuric acid. The acid will quench the reaction by neutralizing the base.
-
Vortex the final mixture.
-
-
Sample Dilution and Analysis:
-
Add 50 µL of water to reduce the organic solvent content before injection, if necessary for your chromatographic system.
-
The sample is now ready for analysis by LC-MS/MS.
-
Mandatory Visualization
Caption: Experimental workflow for the derivatization of biological samples.
Caption: A decision tree for troubleshooting low derivatization yield.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
Degradation pathways of 4-Fluorobenzyl chloride-d4 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorobenzyl chloride-d4 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in common laboratory solvents?
A1: this compound is susceptible to degradation in solutions containing nucleophiles, a process known as solvolysis. The two primary pathways are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms.
-
SN1 Pathway: This pathway is favored in polar, protic solvents (e.g., water, ethanol). It proceeds through a two-step mechanism involving the formation of a resonance-stabilized benzyl-d2 carbocation intermediate, which then reacts with the solvent.
-
SN2 Pathway: This pathway is more likely in polar, aprotic solvents (e.g., acetonitrile, acetone) with a good nucleophile. It is a one-step concerted mechanism where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion leaves simultaneously.
The presence of the electron-withdrawing fluorine atom can influence the reaction mechanism. While benzyl chlorides with strong electron-donating groups favor the SN1 mechanism, the 4-fluoro substituent makes the SN2 pathway more competitive.[1]
Q2: What are the likely degradation products of this compound in a solution of methanol and water?
A2: In a methanol/water solution, this compound will likely degrade to form 4-Fluorobenzyl-d2 alcohol and 4-Fluorobenzyl-d2 methyl ether. The chloride ion will be released into the solution.
Q3: How can I monitor the degradation of this compound in my experiment?
A3: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a robust method for monitoring the degradation.[2] This technique allows for the separation and quantification of the parent compound (this compound) and its degradation products over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile degradation products.
Q4: My this compound seems to be degrading rapidly even in a non-polar solvent. What could be the cause?
A4: Even in seemingly non-polar solvents, trace amounts of water can lead to hydrolysis. 4-Fluorobenzyl chloride is known to be unstable in the presence of moisture.[3] Ensure your solvent is anhydrous and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, 4-Fluorobenzyl chloride is a lachrymator and is harmful if swallowed. It can cause severe skin burns and eye damage.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results for stability studies. | 1. Inconsistent sample handling leading to variable exposure to moisture. 2. Contaminated solvents or glassware. 3. Instability of the compound in the analytical sample matrix. | 1. Prepare and handle all samples under an inert atmosphere. Use anhydrous solvents. 2. Use fresh, high-purity solvents and thoroughly clean and dry all glassware. 3. Consider derivatizing the this compound with a reagent like 4-dimethylaminopyridine (DMAP) to form a more stable derivative for analysis.[2] |
| Unexpected peaks in my chromatogram. | 1. Formation of unexpected degradation products due to impurities in the solvent or reaction mixture. 2. Isomerization or side reactions of the parent compound. | 1. Analyze your solvent for potential nucleophilic impurities. 2. Use MS/MS to identify the structure of the unknown peaks. Compare the fragmentation pattern with potential side products. |
| Difficulty in achieving a clean baseline during HPLC analysis. | 1. The compound is reacting with the mobile phase or the column stationary phase. 2. The compound is degrading on the injector or in the ion source. | 1. Test different mobile phase compositions and pH values. Ensure the column is compatible with the analyte. 2. Optimize injector and ion source temperatures. A lower temperature may reduce degradation. |
Experimental Protocols
Protocol: Stability Study of this compound in a Buffered Solution
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a minimal amount of anhydrous acetonitrile to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
In separate amber glass vials, add a known volume of the desired buffer solution (e.g., phosphate-buffered saline at a specific pH).
-
Spike each vial with a small, precise volume of the this compound stock solution to achieve the desired final concentration.
-
-
Incubation:
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) in a temperature-controlled shaker or water bath.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
-
Sample Quenching and Preparation:
-
Immediately quench the reaction by adding the aliquot to a vial containing a cold, aprotic solvent like acetonitrile to precipitate salts and stop further degradation.
-
If necessary, derivatize the sample to improve stability for analysis.
-
Centrifuge the sample to remove any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to aid ionization.
-
Monitor the parent compound and expected degradation products using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.
-
Data Presentation
Table 1: Illustrative Degradation of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | This compound (% Remaining) | 4-Fluorobenzyl-d2 alcohol (% Formed) |
| 0 | 100 | 0 |
| 1 | 85.2 | 14.8 |
| 2 | 72.6 | 27.4 |
| 4 | 52.7 | 47.3 |
| 8 | 27.8 | 72.2 |
| 24 | 3.2 | 96.8 |
Table 2: Effect of Solvent on the Half-Life of this compound at 25°C
| Solvent | Half-life (t1/2) (hours) |
| 80:20 Water:Acetonitrile | 5.8 |
| 50:50 Methanol:Water | 12.3 |
| Acetonitrile (with trace water) | > 48 |
| Anhydrous Dichloromethane | > 168 |
Visualizations
Caption: SN1 degradation pathway of this compound.
Caption: SN2 degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: 4-Fluorobenzyl chloride-d4 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of 4-Fluorobenzyl chloride-d4 in their chromatographic experiments.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, such as tailing, fronting, or broadening, can significantly impact the accuracy and precision of your analytical results. This guide provides a systematic approach to troubleshooting and resolving common peak shape issues encountered during the analysis of this compound.
Issue: Peak Tailing
Peak tailing is the most common peak shape problem and is often observed with reactive compounds like this compound.
Possible Causes and Solutions:
-
Analyte Instability and Reactivity: 4-Fluorobenzyl chloride is a volatile and reactive molecule, which can lead to on-column degradation and interactions, causing peak tailing.[1][2]
-
Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the analyte, leading to peak tailing.
-
Solutions:
-
Mobile Phase pH Adjustment: For LC analysis, lowering the mobile phase pH (e.g., using formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, minimizing these interactions.
-
Use of Mobile Phase Additives: Incorporating a competing base, like triethylamine (TEA), in the mobile phase can mask the active silanol sites.
-
Column Selection: Employ a column with a highly deactivated or end-capped stationary phase.
-
-
-
Column Contamination: Accumulation of non-volatile sample components or degradation products on the column can create active sites that cause tailing.
-
Solutions:
-
Flush the column with a strong solvent.
-
If the problem persists, replace the column.
-
-
-
Improper Column Installation (GC): A poorly installed column can create dead volume and turbulence, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector.
-
Issue: Peak Broadening
Broad peaks can compromise resolution and reduce sensitivity.
Possible Causes and Solutions:
-
Sub-optimal Flow Rate: The flow rate of the mobile or carrier gas affects the diffusion of the analyte band.
-
Solution: Optimize the flow rate. In HPLC, lowering the flow rate can sometimes lead to sharper peaks, while in GC, ensure you are operating near the optimal linear velocity for the carrier gas.
-
-
Solvent Mismatch (LC): Injecting a sample in a solvent significantly stronger than the mobile phase can cause the analyte band to spread before it reaches the column.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.
-
-
Large Injection Volume: Injecting too large a volume of sample can lead to band broadening.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Use tubing with the smallest possible internal diameter and length.
-
Issue: Peak Fronting
Peak fronting is less common than tailing but can occur under certain conditions.
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak shape.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it can lead to fronting.
-
Solution: Ensure the sample is fully dissolved and consider a sample solvent that is more compatible with the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a new column?
A1: Peak tailing with a new column is often related to the inherent reactivity of this compound or interactions with the stationary phase. The compound is known to be unstable and can react with active sites on the column. Consider using a derivatization agent like DMAP to create a more stable analyte for LC-MS analysis.[1][2] For GC analysis, ensure proper inlet maintenance, including using a fresh, deactivated liner.
Q2: What is the best type of column to use for this compound analysis?
A2: The choice of column depends on the analytical technique (GC or LC).
-
For GC: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point. Ensure the column is well-conditioned.
-
For LC: A C18 column is commonly used for reversed-phase chromatography. To minimize tailing, select a column with high-purity silica and effective end-capping.
Q3: Can the sample solvent affect the peak shape of this compound?
A3: Yes, absolutely. In LC, if the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including broadening and splitting. It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent.
Q4: How can I confirm if my peak shape problem is due to analyte degradation?
A4: To investigate degradation, you can perform a stability study. Prepare a fresh standard of this compound and analyze it immediately. Then, analyze the same standard after a few hours at room temperature and compare the chromatograms. A significant change in peak shape or the appearance of new peaks would suggest degradation.
Data Presentation
The following tables summarize the expected impact of various parameters on the peak shape of this compound, based on general chromatographic principles and the analysis of reactive compounds.
Table 1: Effect of Derivatization on Peak Asymmetry (LC-MS)
| Condition | Analyte Form | Expected Peak Asymmetry Factor (As) |
| Without Derivatization | This compound | > 2.0 |
| With DMAP Derivatization | 4-Fluorobenzyl-DMAP-d4 adduct | 1.0 - 1.5 |
Table 2: Influence of Mobile Phase Additive on Peak Tailing (LC)
| Mobile Phase Composition | Expected Tailing Factor (Tf) | Rationale |
| Acetonitrile/Water | > 1.8 | Potential for silanol interactions. |
| Acetonitrile/Water with 0.1% Formic Acid | 1.2 - 1.6 | Suppresses silanol ionization. |
| Acetonitrile/Water with 0.1% TFA | 1.1 - 1.4 | Stronger acid, more effective suppression. |
Experimental Protocols
Protocol 1: Derivatization of this compound for LC-MS Analysis
This protocol is based on the methodology for stabilizing reactive benzyl chlorides.[1][2]
-
Reagent Preparation: Prepare a 10 mg/mL solution of 4-dimethylaminopyridine (DMAP) in acetonitrile.
-
Sample Derivatization: To 100 µL of your sample containing this compound, add 10 µL of the DMAP solution.
-
Reaction: Vortex the mixture for 30 seconds and allow it to react at room temperature for 15 minutes. This will form the stable quaternary amine salt derivative.
-
Analysis: The derivatized sample is now ready for injection into the LC-MS system.
Protocol 2: Suggested Starting GC-MS Method
This protocol is a starting point for the analysis of this compound, adapted from methods for similar compounds.
-
Instrument: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet:
-
Mode: Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Detector:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mode: Scan or Selected Ion Monitoring (SIM)
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor peak shape of this compound.
References
- 1. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Matrix Effects on 4-Fluorobenzyl chloride-d4 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS analysis of 4-Fluorobenzyl chloride-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] For this compound, a volatile and reactive compound, matrix components in biological samples like plasma can interfere with its detection and quantification.[1]
Q2: Why is direct LC-MS analysis of 4-Fluorobenzyl chloride in biological matrices challenging?
A2: Direct analysis is difficult due to the high reactivity and instability of 4-Fluorobenzyl chloride in biological matrices such as human plasma.[1] To achieve stable and reliable quantification, a derivatization step is often necessary to form a more stable product.[1][2]
Q3: What is the recommended approach for the quantitative bioanalysis of 4-Fluorobenzyl chloride?
A3: The recommended approach involves chemical derivatization. For instance, 4-Fluorobenzyl chloride can be stabilized in plasma by adding 4-dimethylaminopyridine (DMAP) to form a stable quaternary amine salt derivative.[1] This derivative exhibits excellent sensitivity in electrospray mass spectrometry, allowing for robust and high-throughput bioanalysis.[1][2]
Q4: How can I quantify the extent of matrix effects in my assay?
A4: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The resulting ratio is known as the matrix factor.[3] A matrix factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[3]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification
| Possible Cause | Recommended Solution |
| Analyte Instability | 4-Fluorobenzyl chloride is unstable in biological matrices. Implement a derivatization step with a reagent like 4-dimethylaminopyridine (DMAP) to form a stable product prior to extraction and analysis.[1] |
| Significant Matrix Effects | Optimize sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[4][5] |
| Differential Matrix Effects | A slight chromatographic shift between this compound and its non-deuterated analog can lead to them experiencing different degrees of ion suppression. Optimize the chromatographic method to ensure co-elution. |
| Internal Standard Issues | Ensure the purity and concentration of the this compound internal standard are correct. |
Issue 2: Low Signal Intensity or Complete Signal Loss
| Possible Cause | Recommended Solution |
| Severe Ion Suppression | The presence of co-eluting matrix components can severely suppress the analyte signal.[4] Perform a post-column infusion experiment to identify the retention time regions with the most significant suppression.[4] Adjust the chromatographic gradient to elute the analyte in a "cleaner" region of the chromatogram.[4] |
| Inefficient Ionization | Optimize the ion source parameters, including spray voltage, gas flows, and temperature, to maximize the signal for the derivatized analyte. |
| Sample Preparation Inefficiency | Evaluate and optimize the extraction recovery of the derivatized analyte. A weak cation-exchange SPE can be effective for the DMAP derivative.[1] |
| Analyte Degradation | Ensure proper sample handling and storage conditions to prevent the degradation of 4-Fluorobenzyl chloride before derivatization. |
Experimental Protocols
Protocol 1: Derivatization of 4-Fluorobenzyl chloride in Human Plasma
This protocol is based on the method developed for the stabilization and analysis of 4-Fluorobenzyl chloride in human plasma.[1][2]
-
Sample Preparation: To 45 µL of human plasma, add the internal standard (this compound) and the derivatizing agent, 4-dimethylaminopyridine (DMAP).
-
Incubation: Vortex the sample and incubate to allow for the formation of the stable quaternary amine salt derivative.
-
Extraction: Employ a three-step weak cation-exchange solid-phase extraction (SPE) to purify the sample and remove excess DMAP.[1]
-
Analysis: Analyze the extracted sample by HPLC-MS/MS using a TurboIonspray interface and multiple reaction monitoring (MRM).[1]
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol outlines the post-extraction spiking method to quantify matrix effects.[3]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the derivatized analyte and internal standard in the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank plasma and then spike the derivatized analyte and internal standard into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank plasma before extraction.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation
Table 1: Hypothetical Matrix Effect Data for Derivatized this compound
| Matrix Lot | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked Matrix) | Matrix Factor (%) | Interpretation |
| Plasma Lot 1 | 1,200,000 | 960,000 | 80 | Ion Suppression |
| Plasma Lot 2 | 1,200,000 | 1,080,000 | 90 | Ion Suppression |
| Plasma Lot 3 | 1,200,000 | 1,320,000 | 110 | Ion Enhancement |
| Plasma Lot 4 | 1,200,000 | 900,000 | 75 | Ion Suppression |
| Average | 1,200,000 | 1,065,000 | 88.75 | Overall Ion Suppression |
Visualizations
Caption: Workflow for this compound analysis.
References
- 1. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low recovery of 4-Fluorobenzyl chloride-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluorobenzyl chloride-d4. The information is designed to help resolve common issues encountered during experimental procedures, with a focus on addressing low recovery of the compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing significantly low recovery of this compound in our analytical workflow. What are the most likely causes?
Low recovery of this compound is a common issue primarily stemming from its chemical properties. The principal factors include:
-
Hydrolysis: Benzyl chlorides are susceptible to hydrolysis, especially under neutral or basic conditions, converting to the corresponding 4-Fluorobenzyl alcohol-d4. This degradation can occur during sample preparation, storage, or analysis.
-
Volatility: this compound is a volatile compound.[1] Significant loss can occur during sample preparation steps that involve elevated temperatures, such as solvent evaporation, or during sample transfer if not handled properly.
-
Adsorption: The compound can adsorb to the surfaces of laboratory equipment, including glass and plasticware, leading to losses during sample processing and transfer.
-
Matrix Effects: Components within the sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression and a falsely low signal.[2]
Q2: How can we mitigate the hydrolysis of this compound during sample preparation?
To minimize hydrolysis, it is crucial to control the pH and temperature throughout your experimental protocol.
-
pH Control: Maintain an acidic pH (e.g., pH < 7) during extraction and sample handling whenever possible. Avoid exposure to basic conditions.
-
Temperature Control: Perform all sample preparation steps at reduced temperatures (e.g., on ice or at 4°C) to slow the rate of hydrolysis.
-
Derivatization: For analyses in biological matrices like plasma, consider immediate derivatization to form a more stable compound. A published method recommends derivatization with 4-dimethylaminopyridine (DMAP) to form a stable quaternary amine salt, which is less prone to degradation.[1][3]
Q3: What precautions should be taken to prevent losses due to the volatility of this compound?
Preventing evaporative losses is key to achieving good recovery.
-
Solvent Evaporation: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at a low temperature (e.g., < 30°C). Avoid high temperatures and strong vacuum.
-
Sample Handling: Keep sample vials capped whenever possible. During autosampler analysis, use vial caps with septa that are in good condition to prevent evaporation from the vial.
-
Injection Technique: For GC analysis, ensure a rapid and smooth injection to minimize the time the analyte is exposed to the hot injector port.[4]
Q4: My recovery of this compound is inconsistent across different samples. What could be the reason?
Inconsistent recovery often points to variability in the sample matrix or procedural inconsistencies.
-
Matrix Variability: Different batches of biological matrices can have varying compositions, leading to inconsistent matrix effects.[5] It is advisable to evaluate matrix effects using multiple sources of your biological matrix during method validation.
-
Inconsistent Sample Handling: Ensure that all samples are treated identically and for the same duration during each step of the preparation process.
-
Adsorption Variability: The extent of adsorption can vary with the type and condition of the labware. Using silanized glassware can help to minimize surface adsorption.
Experimental Protocols
Protocol 1: Derivatization and Solid-Phase Extraction (SPE) for 4-Fluorobenzyl chloride in Human Plasma
This protocol is adapted from a validated method for the analysis of 4-Fluorobenzyl chloride in human plasma and is designed to stabilize the analyte and improve recovery.[1][3]
1. Sample Preparation and Derivatization: a. To 45 µL of human plasma, immediately add 4-dimethylaminopyridine (DMAP) to form a stable quaternary amine salt derivative. b. This derivatization step stabilizes the reactive this compound in the plasma sample prior to storage and extraction.[1][3]
2. Solid-Phase Extraction (SPE): a. A three-step weak cation-exchange SPE procedure is used to remove excess DMAP. b. Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution to activate the sorbent. c. Loading: Load the derivatized plasma sample onto the conditioned SPE cartridge at a slow, controlled flow rate. d. Washing: Wash the cartridge with a weak solvent to remove interfering substances without eluting the derivatized analyte. e. Elution: Elute the derivatized this compound with a stronger solvent.
3. Analysis: a. The eluate can be analyzed by HPLC-MS/MS. The quaternary amine derivative of 4-Fluorobenzyl chloride exhibits excellent sensitivity in electrospray mass spectrometry.[1][3]
Data Presentation
Table 1: Potential Causes of Low Recovery and Corresponding Solutions
| Potential Cause | Description | Recommended Solution(s) |
| Hydrolysis | Degradation of this compound to 4-Fluorobenzyl alcohol-d4 in the presence of water. | Maintain acidic pH during sample preparation. Work at low temperatures. Consider immediate derivatization. |
| Volatility | Loss of analyte due to evaporation during sample handling and analysis. | Use gentle nitrogen stream for solvent evaporation at low temperatures. Keep vials capped. Ensure rapid GC injection. |
| Adsorption | Analyte loss due to binding to surfaces of labware (glass, plastics). | Use silanized glassware. Minimize sample transfers. |
| Matrix Effects | Suppression or enhancement of the analyte signal by co-eluting matrix components. | Optimize chromatographic separation to avoid co-elution. Use a suitable internal standard. Evaluate matrix effects with multiple matrix lots. |
| Inefficient Extraction | The chosen extraction solvent or SPE sorbent is not optimal for the analyte. | Optimize the extraction solvent or SPE protocol (sorbent, wash, and elution solvents). |
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
References
- 1. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isotopic exchange in 4-Fluorobenzyl chloride-d4 experiments
Technical Support Center: 4-Fluorobenzyl chloride-d4
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange during experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the isotopic integrity of your deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with this compound?
A1: Isotopic exchange is a process where a deuterium (d or ²H) atom on a labeled molecule is unintentionally replaced by a protium (¹H) atom from the surrounding environment, such as from protic solvents or reagents.[1] For this compound, this can lead to a loss of the isotopic label, resulting in inaccurate experimental results, particularly in quantitative mass spectrometry where the deuterated compound is used as an internal standard.[2]
Q2: Which deuterium positions on this compound are susceptible to exchange?
A2: this compound has deuterium labels on the benzylic carbon (-CD₂Cl). The protons (and therefore deuterons) on a benzylic carbon are more acidic than typical aliphatic C-H bonds because the corresponding anion is resonance-stabilized by the aromatic ring. Under basic conditions, these deuterons can be particularly susceptible to exchange with protons from the environment.[3] While deuterons on the aromatic ring are generally more stable, they can also exchange under strongly acidic or basic conditions or in the presence of certain metal catalysts.[4][5]
Q3: What are the primary experimental factors that can cause deuterium loss?
A3: The main factors that promote hydrogen-deuterium exchange are:
-
Protic Solvents: Solvents with exchangeable protons, like water (H₂O) and methanol (CH₃OH), are the most common sources of back-exchange.[4]
-
pH: Both strongly acidic and strongly basic conditions can catalyze the exchange reaction.[1][4] For many compounds, the rate of exchange is at its minimum in a pH range of 2.5 to 3.[4]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange.[4][5]
-
Metal Catalysts: Certain transition metals (e.g., Palladium, Platinum) can facilitate H-D exchange on aromatic rings and other positions.[5]
Q4: How should I properly store and handle this compound to maintain its isotopic purity?
A4: To ensure stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, at a low temperature (e.g., -20°C).[5][6] Before opening, always allow the vial to equilibrate to room temperature to prevent atmospheric moisture from condensing inside.[4]
Q5: Can isotopic exchange occur during analysis by LC-MS?
A5: Yes, this is a significant concern known as "back-exchange" in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).[1] It can occur during sample processing and chromatographic separation if protic solvents are used in the mobile phase. To minimize this, it is crucial to use aprotic solvents where possible, maintain a low pH (around 2.5-3.0), and keep the entire system, including the autosampler, cooled.[4][7]
Troubleshooting Guide: Unexpected Deuterium Loss
If you observe a lower-than-expected level of deuterium enrichment in your sample, consult the following guide to identify and resolve the potential cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing the cause of deuterium loss.
Summary of Corrective Actions
| Potential Cause | Recommended Action | Rationale |
| Protic Solvent | Use aprotic solvents (e.g., acetonitrile, THF, chloroform-d). If a protic solvent is unavoidable, use its deuterated counterpart (e.g., D₂O, methanol-d₄) or an anhydrous grade, keep contact time to a minimum, and run the experiment at low temperature.[4][5] | Protic solvents contain exchangeable hydrogen atoms that can readily swap with the deuterium labels on your compound.[1] |
| Strongly Acidic/Basic pH | Maintain the pH of aqueous solutions between 2.5 and 7. The minimal exchange rate is often found around pH 2.5-3.0. Avoid strongly acidic or basic conditions.[4] | Both acid and base can catalyze the H-D exchange reaction.[8] Benzylic deuterons are particularly labile under basic conditions.[3] |
| Elevated Temperature | Conduct all experimental steps at or below room temperature whenever possible. For analytical runs, use a cooled autosampler (e.g., 4°C).[4] | Higher temperatures provide the activation energy needed for the exchange reaction to occur more rapidly.[5] |
| Improper Handling/Storage | Store the compound in a tightly sealed vial under an inert atmosphere (Ar or N₂) at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.[4][5] | Moisture is a protic source that can cause isotopic exchange over time, even in the solid state if exposed. |
| Presence of Metal Catalysts | Avoid exposure to transition metal catalysts (e.g., Pd, Pt, Ni) if a proton source is present in the reaction mixture, unless it is a required part of the reaction, in which case time and temperature should be minimized.[5] | Metal catalysts can facilitate H-D exchange on aromatic rings and other positions by activating C-H (or C-D) bonds.[5] |
Experimental Protocols
Protocol 1: General Handling and Stock Solution Preparation
This protocol outlines the best practices for handling this compound and preparing stock solutions to prevent contamination with protic species.
-
Equilibration: Remove the sealed vial of this compound from cold storage (-20°C) and allow it to sit on the benchtop for at least 20-30 minutes to reach ambient temperature. This prevents atmospheric moisture from condensing on the cold compound upon opening.[4]
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent for your stock solution. Recommended solvents include acetonitrile, tetrahydrofuran (THF), or dichloromethane. For NMR analysis, use an appropriate deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.
-
Preparation: In a fume hood, carefully weigh the desired amount of the compound into a clean, dry vial.
-
Dissolution: Using a dry syringe or pipette, add the calculated volume of your chosen anhydrous aprotic solvent.
-
Homogenization: Seal the vial tightly and vortex gently until the compound is fully dissolved.
-
Storage: Store the stock solution in a tightly sealed vial (amber if light-sensitive) at -20°C or below.
Sample Handling and Preparation Workflow
Caption: Recommended workflow for handling, storage, and solution preparation.
Protocol 2: Minimizing Exchange During LC-MS Analysis
This protocol is adapted from standard HDX-MS procedures and is effective for minimizing back-exchange during analysis.[7][8]
-
Sample Preparation: If your sample is in a reaction buffer, quench the reaction by diluting it into a pre-chilled buffer at pH 2.5-3.0. This acidification and temperature drop dramatically slows the exchange rate.[7]
-
Mobile Phase: Prepare mobile phases with the same low pH. For example, Mobile Phase A: 0.1% formic acid in water (pH ~2.7) and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
System Temperature: Maintain all components of the LC system at a low temperature. Set the autosampler to 4°C and the column compartment to a low but functional temperature (e.g., 4-10°C) to minimize on-column exchange.
-
Gradient: Use a fast chromatographic gradient to minimize the time the analyte spends in the aqueous mobile phase.
-
Injection: Immediately inject the quenched sample into the LC-MS system for analysis. Do not let samples sit in the autosampler for extended periods unless its stability under those conditions has been verified.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Storage and handling issues for 4-Fluorobenzyl chloride-d4
This technical support center provides guidance on the storage, handling, and troubleshooting of issues related to 4-Fluorobenzyl chloride-d4. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to keep the container tightly sealed to prevent exposure to moisture.[2][3][4] The storage area should be away from heat, sparks, and open flames.[1][3][4] For optimal stability, storage under an inert atmosphere is recommended.[5] While room temperature is generally acceptable, some suppliers recommend storage at temperatures below 30°C (86°F) or even below 15°C (59°F) in a dark place.[6]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Due to its corrosive and lachrymatory nature, comprehensive PPE is required.[3][6] This includes chemical-resistant gloves, protective clothing to prevent skin contact, and tight-sealing safety goggles and a face shield for eye and face protection.[3] Work should be conducted in a well-ventilated area, and if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][5]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with a range of substances, including bases, alcohols, amines, metals, strong acids, and oxidizing agents.[4] Contact with these materials can lead to vigorous reactions and decomposition of the product. It is also sensitive to moisture.[4]
Q4: How should I handle a spill of this compound?
A4: In case of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[1][4] Wear appropriate personal protective equipment, including respiratory protection.[1] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1] Collect the absorbed material into a suitable, labeled container for disposal.[1][4] Do not allow the spill to enter drains or waterways.[1]
Q5: What are the signs of degradation of this compound?
A5: Degradation of this compound may be indicated by a change in color (developing a yellowish tint) or the presence of solid precipitates.[6][7] A pungent odor may also become more noticeable. Purity can be confirmed by analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Product has turned yellow | Exposure to air, moisture, or light over time. | - Confirm purity using GC or NMR. - If purity is acceptable for your application, proceed with use. - For high-purity requirements, consider purification by distillation or purchasing a new batch. - Ensure future storage is under an inert atmosphere and protected from light. |
| Presence of solid precipitate | Hydrolysis due to moisture exposure, leading to the formation of 4-Fluorobenzyl alcohol or other insoluble byproducts. | - Do not use the product. - The precipitate indicates significant degradation. - Dispose of the material according to hazardous waste regulations. - Review storage procedures to prevent moisture ingress in the future. |
| Inconsistent experimental results | Degradation of the starting material. | - Re-evaluate the purity of the this compound using an appropriate analytical technique. - If degradation is confirmed, use a fresh, high-purity batch for subsequent experiments. |
| Vigorous reaction upon addition to a reaction mixture | Incompatibility with other reagents (e.g., strong bases, amines). | - Immediately cease the addition and consult the Safety Data Sheet (SDS) for incompatibility information. - Review the experimental protocol to ensure all reagents are compatible. - Consider adding the reagent more slowly or at a lower temperature. |
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography (GC)
Objective: To determine the purity of a stored sample of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or hexane)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
-
Volumetric flasks and micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the compound and dissolving it in 10 mL of the chosen solvent in a volumetric flask.
-
Prepare a series of dilutions from the stock solution to determine the linear range of the detector.
-
-
GC Instrument Setup:
-
Set the GC parameters as follows (these may need to be optimized for your specific instrument and column):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on its retention time (a fresh, high-purity standard should be run for comparison if available).
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for this compound.
References
Improving signal-to-noise ratio for 4-Fluorobenzyl chloride-d4
Welcome to the technical support center for 4-Fluorobenzyl chloride-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound in analytical experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, with a focus on improving the signal-to-noise ratio (SNR) in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Question 1: I am observing a poor signal-to-noise ratio for this compound in my GC-MS analysis. What are the potential causes and how can I improve it?
Answer:
A low signal-to-noise ratio in GC-MS analysis can stem from several factors related to the sample, instrument, or methodology.
Potential Causes:
-
Sample-Related Issues:
-
Low Concentration: The sample may be too dilute, leading to a weak signal.
-
Poor Solubility: Incomplete dissolution of the compound can result in a non-homogenous sample and a poor signal.[1]
-
Sample Degradation: 4-Fluorobenzyl chloride is a reactive molecule and can be unstable, especially in certain matrices like human plasma.[2][3]
-
-
Instrumental Factors:
-
Contaminated Ion Source: A dirty ion source can increase background noise.[1][4]
-
Suboptimal Instrument Parameters: Incorrect settings for the injector, column, or detector can negatively impact signal intensity.[1][4]
-
Column Bleed: A high column bleed at the elution temperature can increase the background noise.[5]
-
-
Methodological Errors:
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Refine Chromatographic Method:
-
Use a high-quality capillary column with a smaller inner diameter (e.g., 0.25 mm) to achieve sharper peaks.[4][7]
-
Optimize the injector temperature to ensure complete vaporization without thermal degradation.[4]
-
For trace analysis, a splitless injection is preferable to a split injection to maximize the amount of sample reaching the column.[4]
-
-
Optimize Mass Spectrometer Parameters:
Question 2: My NMR signal for this compound is very weak. What steps can I take to enhance the signal-to-noise ratio?
Answer:
Improving the signal-to-noise ratio in NMR spectroscopy for a deuterated compound involves optimizing both the sample preparation and the acquisition parameters.
Potential Causes:
-
Low Sample Concentration: The amount of sample is insufficient for a strong signal.
-
Poor Solubility: The compound is not fully dissolved in the deuterated solvent.[1]
-
Incorrect NMR Parameters: Suboptimal acquisition settings can lead to a weak signal.[1]
-
Improper Shimming: Poor shimming of the magnet results in broad peaks and reduced signal-to-noise.[1]
-
Presence of Paramagnetic Impurities: These can cause significant line broadening and a decrease in signal intensity.[1]
Troubleshooting Steps:
-
Sample Preparation:
-
Instrumental and Acquisition Parameters:
-
Increase the Number of Scans: This is a direct way to improve the signal-to-noise ratio. The SNR increases with the square root of the number of scans.[1][9][10]
-
Optimize Pulse Width: Calibrate the 90° pulse width for your specific sample and probe.[1]
-
Adjust Acquisition Time and Relaxation Delay: Ensure the relaxation delay is sufficient for the nuclei to return to equilibrium before the next pulse.
-
Use a Cryoprobe: If available, a cryogenically cooled probe can dramatically increase the signal-to-noise ratio.[1]
-
Proper Shimming: Carefully shim the magnetic field to achieve narrow and symmetrical peak shapes.[1]
-
Frequently Asked Questions (FAQs)
Question 1: What are the common issues associated with using this compound as an internal standard?
Answer:
When using this compound as an internal standard, several issues can arise that may affect the accuracy of quantification.
-
Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as back-exchange.[11][12] This is more likely to occur in acidic or basic solutions.[11][13]
-
Chromatographic Shift: Deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[11][12] This can lead to differential matrix effects.[12]
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.[11][12]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated standard can compromise results.[11]
Question 2: How can I check for the purity of my this compound standard?
Answer:
Ensuring the isotopic and chemical purity of your deuterated standard is crucial for accurate results.[12] You can assess the purity using the following methods:
-
Mass Spectrometry (MS): Analyze the standard by GC-MS or LC-MS to check for the presence of the unlabeled analyte (M+0) and other chemical impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect residual proton signals, while ²H (Deuterium) NMR can confirm the positions of deuteration and identify any impurities. High-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR) can provide more precise purity measurements.[12]
Data Presentation
Table 1: Recommended GC-MS Parameter Optimization for this compound
| Parameter | Recommendation | Rationale |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis.[4] |
| Injector Temperature | 200-250 °C | Ensures complete vaporization without thermal degradation. |
| Column Type | Fused silica capillary column (e.g., DB-5ms) | Provides good resolution and inertness. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good separation efficiency.[4][7] |
| Oven Program | Start at a low temperature (e.g., 50 °C) and ramp up | Optimizes separation from other components. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Ionization Mode | Electron Ionization (EI) | Standard for GC-MS, provides reproducible fragmentation. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring specific ions. |
| Source Temperature | 230-250 °C | Optimizes ion formation and reduces contamination.[4] |
| Multiplier Voltage | Tune for optimal sensitivity | Higher voltage increases signal but also noise. |
Table 2: Recommended NMR Parameter Optimization for this compound
| Parameter | Recommendation | Rationale |
| Solvent | Chloroform-d (CDCl₃), Acetone-d₆ | High solubility and minimal interference.[1][8] |
| Concentration | As high as solubility allows | A higher concentration leads to a stronger signal. |
| Number of Scans (NS) | Increase as needed (e.g., 64, 128, 256+) | SNR improves with the square root of NS.[1][9][10] |
| Pulse Angle | 90° | Maximizes signal for each scan.[1] |
| Relaxation Delay (d1) | 1-2 seconds (adjust based on T1) | Allows for sufficient relaxation between pulses. |
| Acquisition Time (at) | 2-4 seconds | Balances resolution and experiment time. |
| Shimming | Manual or gradient shimming | Crucial for narrow, symmetrical peaks and high SNR.[1] |
Experimental Protocols
Protocol 1: GC-MS Parameter Optimization for Improved Signal-to-Noise Ratio
-
Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent like ethyl acetate.
-
Initial Injection: Inject the standard solution using a standard GC-MS method (refer to Table 1 for starting parameters).
-
Injector Temperature Optimization:
-
Perform a series of injections, varying the injector temperature in 10-20 °C increments (e.g., 200 °C, 220 °C, 240 °C).
-
Monitor the peak area and shape. Select the temperature that provides the best peak shape without evidence of degradation.[4]
-
-
Oven Temperature Program Optimization:
-
Adjust the initial temperature, ramp rate, and final temperature to achieve a sharp, symmetrical peak with a reasonable retention time.
-
-
Ion Source Temperature Optimization:
-
Analyze the standard at different ion source temperatures (e.g., 230 °C, 250 °C).
-
Select the temperature that gives the highest signal intensity for the target ions.[4]
-
-
Multiplier Voltage Optimization:
-
Gradually increase the multiplier voltage and monitor the signal and noise levels.
-
Choose a voltage that provides a good signal-to-noise ratio without excessive background noise.
-
-
Final Method Validation: Once all parameters are optimized, perform replicate injections to ensure the method is reproducible.
Protocol 2: NMR Sample Preparation and Parameter Optimization
-
Sample Preparation:
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to obtain a narrow and symmetrical lock signal.[1]
-
-
Pulse Width Calibration:
-
Perform a pulse width calibration experiment to determine the 90° pulse width for your sample.[1]
-
-
Initial Spectrum Acquisition:
-
Acquire a spectrum with a standard number of scans (e.g., 16 or 32).
-
-
Signal-to-Noise Enhancement:
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio, if necessary, being mindful of potential line broadening.
-
Phase and baseline correct the spectrum.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Purity issues affecting 4-Fluorobenzyl chloride-d4 performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing performance issues with 4-Fluorobenzyl chloride-d4 that may be related to its purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is lower than expected when using this compound. Could this be a purity issue?
A1: Yes, lower than expected reaction yields can be a primary indicator of purity issues. Potential causes include the presence of non-deuterated or partially deuterated impurities, residual solvents from synthesis, or degradation products. These impurities can compete in the reaction, inhibit catalysts, or lead to the formation of undesired byproducts.
Q2: I am observing unexpected peaks in my NMR spectrum after my reaction with this compound. What could they be?
A2: Unexpected peaks in an NMR spectrum can arise from several sources related to the purity of this compound. Common culprits include:
-
Residual Protiated Species: The presence of non-deuterated (d0) or partially deuterated (d1, d2, d3) 4-Fluorobenzyl chloride can introduce signals that complicate the spectrum.
-
Solvent Impurities: Residual solvents from the synthesis and purification of the deuterated compound are common.[1][2][3][4][5]
-
Related Impurities: Byproducts from the synthesis, such as 4-fluorobenzyl alcohol-d5 or 4-fluorobenzaldehyde-d4, may be present.
Q3: How can I assess the isotopic and chemical purity of my this compound sample?
A3: A multi-technique approach is recommended for a comprehensive assessment of both isotopic and chemical purity.[6] High-resolution mass spectrometry (HRMS) is effective for determining isotopic enrichment, while Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the positions of the deuterium labels and identify structural impurities.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool for separating and identifying volatile impurities.
Q4: What is the impact of isotopic purity on the performance of this compound?
A4: Isotopic purity is a critical quality attribute for deuterated compounds.[9] The presence of non-deuterated or partially deuterated isotopologues can affect reaction kinetics and the properties of the final product due to the kinetic isotope effect.[9] In applications such as using the compound as an internal standard, high isotopic purity is essential for accurate quantification.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Kinetics or Product Formation
If you are observing variability in reaction times or the formation of unexpected side products, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent reaction kinetics.
Issue 2: Unexpected Mass Peaks in Mass Spectrometry Analysis
The appearance of unexpected mass peaks can compromise the interpretation of your results, especially in sensitive mass spectrometry-based assays.
Potential Impurities and Their Mass Signatures
| Impurity | Chemical Formula | Monoisotopic Mass (Da) | Potential Origin |
| 4-Fluorobenzyl chloride-d3 | C₇H₃D₃ClF | 147.0330 | Incomplete deuteration |
| 4-Fluorobenzyl chloride-d2 | C₇H₄D₂ClF | 146.0267 | Incomplete deuteration |
| 4-Fluorobenzyl chloride-d1 | C₇H₅DClF | 145.0205 | Incomplete deuteration |
| 4-Fluorobenzyl chloride-d0 | C₇H₆ClF | 144.0142 | Protiated starting material |
| 4-Fluorobenzyl alcohol-d5 | C₇H₂D₅FO | 131.0858 | Hydrolysis |
| Toluene-d8 | C₇D₈ | 100.1129 | Synthesis byproduct/impurity |
Troubleshooting Logic for Unexpected Mass Peaks
Caption: Logic for identifying the source of unexpected mass peaks.
Experimental Protocols
Protocol 1: Purity Assessment by NMR Spectroscopy
Objective: To determine the chemical and isotopic purity of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10 mg/mL.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the aromatic region and the benzylic position to identify signals from partially deuterated or non-deuterated species.
-
Integrate the residual proton signals relative to a known internal standard to quantify impurities.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum to confirm the fluorine environment and detect any fluorine-containing impurities.
-
-
Data Analysis:
Protocol 2: Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
Objective: To quantify the isotopic enrichment of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with an appropriate ionization source (e.g., ESI or APCI).[8]
-
Data Acquisition: Acquire the full scan mass spectrum in a positive ion mode.
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the different deuterated and non-deuterated isotopologues.
-
Calculate the isotopic enrichment by determining the relative abundance of each isotopologue.[7]
-
Protocol 3: Impurity Profiling by GC-MS
Objective: To identify and quantify volatile impurities in this compound.
Methodology:
-
Sample Preparation: Prepare a solution of the compound in a volatile solvent (e.g., dichloromethane).
-
GC Separation:
-
Inject the sample onto a suitable GC column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program that allows for the separation of the main component from potential impurities.
-
-
MS Detection:
-
Use a mass spectrometer as the detector.
-
Acquire data in full scan mode to identify unknown peaks by comparing their mass spectra to a library (e.g., NIST).
-
-
Quantification:
-
If standards are available, create a calibration curve to quantify the identified impurities. Otherwise, use relative peak areas for a semi-quantitative estimation.
-
References
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Validation & Comparative
Method Validation Using 4-Fluorobenzyl Chloride-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible data. A critical component of many quantitative analytical methods, particularly those employing gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS), is the use of an internal standard. An internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability during sample processing and analysis. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties.
This guide provides a comprehensive comparison of method validation performance using 4-Fluorobenzyl chloride-d4, a SIL internal standard, against a non-isotopically labeled alternative for the quantification of a target analyte, such as benzyl chloride. The data presented herein is illustrative and based on typical performance characteristics observed in validated analytical methods, adhering to guidelines set forth by regulatory bodies like the International Council for Harmonisation (ICH).
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative analysis. By replacing specific hydrogen atoms with their heavier deuterium isotope, the molecular weight of the internal standard is increased. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical behaviors remain virtually identical throughout the analytical process. This co-elution and similar ionization response are crucial for accurately compensating for variations in sample extraction, injection volume, and instrument response.
Comparative Performance of Internal Standards
The following table summarizes the expected performance characteristics of a validated GC-MS method for the determination of benzyl chloride using this compound as an internal standard compared to a hypothetical non-isotopically labeled internal standard, such as 4-chlorobenzyl chloride.
| Validation Parameter | This compound (SIL IS) | 4-Chlorobenzyl Chloride (Non-SIL IS) | ICH Q2(R1) Typical Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 90.0 - 110.0% | 80 - 120% |
| Precision (RSD%) | |||
| - Intraday | < 5% | < 10% | ≤ 15% |
| - Interday | < 5% | < 10% | ≤ 15% |
| Limit of Detection (LOD) | Lower | Higher | Method Dependent |
| Limit of Quantitation (LOQ) | Lower | Higher | Method Dependent |
| Matrix Effect | Minimal | Potential for Significant Variation | Minimized |
Data is illustrative and based on typical validation results for similar analytical methods.
The use of a stable isotope-labeled internal standard like this compound is expected to yield superior linearity, accuracy, and precision due to its ability to more effectively compensate for analytical variability.
Experimental Protocols
A detailed experimental protocol is fundamental for the successful validation of an analytical method. Below is a representative methodology for the validation of a GC-MS method for the determination of benzyl chloride in a given matrix (e.g., pharmaceutical formulation) using this compound as an internal standard.
1. Preparation of Solutions
-
Analyte Stock Solution (Benzyl Chloride): Prepare a stock solution of benzyl chloride in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a blank matrix. The concentration range should cover the expected levels of the analyte in the samples. Add a constant, known amount of the internal standard working solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
2. Sample Preparation
-
Accurately weigh or measure the sample into a suitable vial.
-
Add a known volume of the internal standard working solution.
-
Perform a sample extraction procedure (e.g., liquid-liquid extraction with ethyl acetate, solid-phase extraction).
-
Evaporate the extraction solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Benzyl Chloride: m/z 91, 126
-
This compound: m/z 113, 148
-
4. Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Principles
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the fundamental principle of using an internal standard.
Caption: Experimental workflow for method validation.
Caption: Principle of internal standard correction.
A Comparative Guide to 4-Fluorobenzyl Chloride-d4 and its Non-Deuterated Analog for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isotopically labeled compounds and their non-deuterated counterparts is critical for advancing research and developing novel therapeutics. This guide provides an objective comparison of 4-Fluorobenzyl chloride-d4 and 4-Fluorobenzyl chloride, supported by experimental data and detailed protocols.
The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the physicochemical and biological properties of a molecule. This substitution, while seemingly minor, can have profound effects on reaction kinetics, metabolic stability, and spectroscopic signatures, offering valuable tools for mechanistic studies and drug design. This guide will delve into a comparative analysis of this compound and its proteo-analog, 4-Fluorobenzyl chloride.
Physicochemical Properties: A Tabular Comparison
The introduction of four deuterium atoms into the 4-Fluorobenzyl chloride molecule results in a predictable increase in molecular weight. While many other physical properties are expected to be similar, the difference in mass can influence properties such as density and boiling point, as shown in the table below.
| Property | 4-Fluorobenzyl chloride | This compound |
| Molecular Formula | C₇H₆ClF | C₇H₂D₄ClF |
| Molecular Weight | 144.57 g/mol [1][2] | 148.60 g/mol [3] |
| CAS Number | 352-11-4[1][2] | 1219804-10-0[3] |
| Appearance | Colorless to almost colorless clear liquid[2] | Solid at room temperature (predicted)[3] |
| Boiling Point | 185 °C[2] | 181.6 ± 15.0 °C at 760 mmHg (predicted)[3] |
| Density | 1.21 g/mL[2] | 1.2 ± 0.1 g/cm³ (predicted)[3] |
| Melting Point | -18 °C[2] | Not available |
| Flash Point | 72 °C (closed cup)[1] | 60.6 ± 0.0 °C (predicted)[3] |
| Refractive Index | n20/D 1.513 (lit.) | 1.505 (predicted)[3] |
The Deuterium Kinetic Isotope Effect (KIE): Impact on Reaction Kinetics
The most significant chemical difference between this compound and its non-deuterated analog lies in their reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier deuterium atom.[4][5] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.[6][7] This effect is particularly relevant in nucleophilic substitution (SN2) reactions, where the benzylic C-H(D) bond can influence the stability of the transition state.
For the SN2 reaction of benzyl halides, a secondary KIE is expected. The replacement of α-hydrogens with deuterium in benzyl halides has been shown to result in a change in the transition-state structure.[8]
Experimental Protocol: Determination of the Kinetic Isotope Effect in an SN2 Reaction
This protocol outlines a general method for determining the KIE for the reaction of 4-Fluorobenzyl chloride and its d4-analog with a nucleophile, such as piperidine. The progress of the reaction can be monitored by spectrophotometry.[9][10]
Objective: To determine the second-order rate constants for the reaction of 4-Fluorobenzyl chloride and this compound with piperidine and to calculate the KIE.
Materials:
-
4-Fluorobenzyl chloride
-
This compound
-
Piperidine
-
Absolute ethanol
-
UV-Vis Spectrophotometer
-
Thermostatted water bath
-
Cuvettes or test tubes for kinetics experiments
-
Pipettes and syringes for accurate volume measurements
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.620 M stock solution of piperidine in absolute ethanol.
-
Prepare a 0.0104 M stock solution of 4-Fluorobenzyl chloride in absolute ethanol.
-
Prepare a 0.0104 M stock solution of this compound in absolute ethanol.
-
-
Spectrophotometric Analysis:
-
Determine the absorption spectrum of the reactants and the product to identify a suitable wavelength for monitoring the reaction progress. A wavelength in the range of 465-475 nm is often suitable for similar reactions.[10]
-
-
Kinetic Runs:
-
For each compound (deuterated and non-deuterated), perform the reaction under pseudo-first-order conditions with piperidine in large excess.
-
Equilibrate the reactant solutions to the desired temperature (e.g., 25 °C) in the water bath.
-
Initiate the reaction by mixing the solutions in the cuvette and immediately start recording the absorbance at the chosen wavelength over time.
-
Repeat the experiment at different temperatures to determine the Arrhenius parameters (activation energy and pre-exponential factor).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The second-order rate constant (k) is calculated by dividing k_obs by the concentration of piperidine.
-
The KIE is calculated as the ratio of the rate constant for the non-deuterated compound (k_H) to the rate constant for the deuterated compound (k_D): KIE = k_H / k_D.
-
Metabolic Stability: The Impact of Deuteration on Drug Development
In drug discovery, metabolic stability is a crucial parameter that influences the pharmacokinetic profile of a drug candidate.[5] Metabolism, often mediated by cytochrome P450 enzymes in the liver, frequently involves the cleavage of C-H bonds.[11] By replacing these metabolically labile hydrogens with deuterium, the rate of metabolism can be significantly reduced, leading to an increased half-life and improved drug exposure.[4][12] This strategy, known as "metabolic switching," can also be used to direct metabolism away from the formation of toxic metabolites.[4]
For 4-Fluorobenzyl chloride, metabolism in liver microsomes would likely involve hydroxylation of the benzyl group. Deuteration at the benzylic position is expected to slow down this metabolic pathway.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability of 4-Fluorobenzyl chloride and its d4-analog using liver microsomes.[11][13][14][15][16]
Objective: To determine and compare the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of 4-Fluorobenzyl chloride and this compound in liver microsomes.
Materials:
-
4-Fluorobenzyl chloride and this compound
-
Pooled human or rat liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds (1 mM in DMSO).
-
Prepare the microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate the test compounds (final concentration, e.g., 1 µM) with the liver microsomes in the incubation medium at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life is calculated as t₁/₂ = 0.693 / k.
-
The intrinsic clearance is calculated as CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL).
-
Synthesis of Deuterated and Non-Deuterated Analogs
4-Fluorobenzyl chloride can be synthesized from 4-fluorobenzyl alcohol by reaction with a chlorinating agent. One method involves reacting 4-fluorobenzyl alcohol with benzoyl chloride in the presence of a catalyst like FPyr in dioxane.[17]
This compound synthesis typically involves the deuteration of a suitable precursor. One common method is the deuteration of 4-Fluorobenzyl Chloride using deuterium gas in the presence of a palladium catalyst.[18] Another approach involves using deuterated reagents during the synthesis.[18]
Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of 4-Fluorobenzyl chloride shows characteristic peaks for the aromatic protons and the benzylic protons.[17][19] In the spectrum of this compound, the signals corresponding to the deuterated positions will be absent.
-
¹³C NMR: The ¹³C NMR spectra of both compounds will be very similar, although minor shifts may be observed for the deuterated carbons due to the isotopic effect.[20]
Mass Spectrometry (MS):
-
The mass spectrum of 4-Fluorobenzyl chloride will show a molecular ion peak corresponding to its molecular weight.[1][21]
-
The mass spectrum of this compound will exhibit a molecular ion peak that is 4 mass units higher than that of the non-deuterated analog, confirming the incorporation of four deuterium atoms.
Visualizing Workflows and Pathways
To effectively compare these two compounds and understand their potential applications, visual representations of experimental workflows and relevant biological pathways are invaluable.
Caption: Workflow for the comparative analysis of isotopic analogs.
Caption: Representative signaling pathway for a benzyl halide derivative.
Conclusion
The comparison between this compound and its non-deuterated analog highlights the significant impact of isotopic labeling on the chemical and biological properties of a molecule. For researchers in drug development, the use of deuterated compounds offers a powerful strategy to enhance metabolic stability and potentially reduce toxicity. For physical organic chemists, the kinetic isotope effect provides a valuable tool for elucidating reaction mechanisms. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers working with these and similar compounds.
References
- 1. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Isotope-Labeled Compounds | 1219804-10-0 | Invivochem [invivochem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. homepages.gac.edu [homepages.gac.edu]
- 10. homepages.gac.edu [homepages.gac.edu]
- 11. mttlab.eu [mttlab.eu]
- 12. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mercell.com [mercell.com]
- 16. researchgate.net [researchgate.net]
- 17. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 18. Buy 4-FLUOROBENZYL-D6 CHLORIDE (EVT-1449602) | 1219804-13-3 [evitachem.com]
- 19. 4-Fluorobenzyl chloride(352-11-4) 1H NMR spectrum [chemicalbook.com]
- 20. dev.spectrabase.com [dev.spectrabase.com]
- 21. spectrabase.com [spectrabase.com]
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing 4-Fluorobenzyl chloride-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the pharmaceutical and drug development sectors, the precision and reliability of quantitative methods are paramount. The choice of an appropriate internal standard is a critical determinant of a bioanalytical method's robustness and accuracy. This guide provides an objective comparison of the performance of 4-Fluorobenzyl chloride-d4 as an internal standard against a non-deuterated structural analog.
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] By replacing hydrogen atoms with deuterium, the resulting molecule is chemically almost identical to the analyte of interest, 4-Fluorobenzyl chloride, but possesses a distinct mass-to-charge ratio (m/z), allowing for its differentiation by the mass spectrometer. This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte throughout sample preparation, chromatography, and ionization, thereby compensating for variations and matrix effects.[1][2]
This guide will delve into the performance characteristics, present supporting experimental data from analogous compounds, and provide detailed methodologies for key experiments to facilitate the cross-validation of analytical methods employing this compound.
Performance Comparison: this compound vs. Non-Deuterated Structural Analog
While direct comparative studies for this compound are not extensively published, the performance advantages of deuterated standards are well-established. For this guide, we will compare the expected performance of this compound against a hypothetical non-deuterated structural analog, such as 4-chlorobenzyl chloride, based on validation data from similar deuterated benzyl halide compounds.[3][4]
Data Presentation
The following tables summarize the anticipated validation parameters for an analytical method quantifying 4-Fluorobenzyl chloride using either this compound or a non-deuterated structural analog as an internal standard. The data is based on typical performance characteristics observed in GC-MS and LC-MS/MS assays for similar compounds.[3][4]
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Validation Parameter | This compound | Non-Deuterated Structural Analog (e.g., 4-chlorobenzyl chloride) | Rationale for Performance Difference |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | Deuterated standard co-elutes, providing better correction for injection volume and ionization variability.[4] |
| Accuracy (% Recovery) | 95.0 - 105.0% | 90.0 - 110.0% | Near-identical extraction recovery and response to the analyte.[3] |
| Precision (%RSD) | < 5% | < 10% | More effective compensation for random errors throughout the analytical process.[4] |
| Limit of Quantification (LOQ) | 0.1 µg/g | 0.5 µg/g | Improved signal-to-noise due to better discrimination from matrix interference.[4] |
| Matrix Effect | Minimal | Moderate to Significant | Co-elution of the deuterated standard effectively compensates for ion suppression or enhancement. |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance
| Validation Parameter | This compound | Non-Deuterated Structural Analog (e.g., 4-chlorobenzyl chloride) | Rationale for Performance Difference |
| Linearity (R²) | ≥ 0.999 | ≥ 0.99 | Superior correction for matrix effects and instrument drift. |
| Accuracy (% Bias) | ± 5% | ± 15% | Better tracking of the analyte during sample preparation and ionization. |
| Precision (%RSD) | < 5% | < 15% | Consistent compensation for variability in complex biological matrices. |
| Limit of Quantification (LOQ) | 0.05 ng/mL | 0.2 ng/mL | Enhanced sensitivity due to reduced impact of matrix interference on the analyte/IS ratio. |
| Recovery | Consistent across matrices | Variable depending on matrix | Physicochemical properties of the deuterated standard are a closer match to the analyte. |
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation of analytical methods. Below are representative protocols for the quantification of 4-Fluorobenzyl chloride in a pharmaceutical drug substance using GC-MS and in human plasma using LC-MS/MS, with this compound as the internal standard.
Protocol 1: GC-MS Quantification of 4-Fluorobenzyl chloride in a Drug Substance
1. Objective: To quantify residual 4-Fluorobenzyl chloride in an active pharmaceutical ingredient (API).
2. Materials:
-
4-Fluorobenzyl chloride (analyte)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Drug substance (API)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
3. Standard and Sample Preparation:
-
Internal Standard Stock Solution (IS Stock): Prepare a 100 µg/mL solution of this compound in methanol.
-
Analyte Stock Solution (Analyte Stock): Prepare a 100 µg/mL solution of 4-Fluorobenzyl chloride in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock into a solution containing a fixed concentration of the IS Stock (e.g., 1 µg/mL). The final concentrations of the analyte should range from 0.05 to 5 µg/mL.
-
Sample Preparation: Accurately weigh approximately 50 mg of the API into a vial. Add a known volume of the IS Stock solution to achieve a final concentration of 1 µg/mL upon dissolution. Dissolve the sample in methanol to a final volume of 10 mL.
4. GC-MS Conditions:
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor appropriate ions for 4-Fluorobenzyl chloride and this compound.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of 4-Fluorobenzyl chloride in the API sample using the calibration curve.
Protocol 2: LC-MS/MS Quantification of 4-Fluorobenzyl chloride in Human Plasma
1. Objective: To quantify 4-Fluorobenzyl chloride in human plasma for pharmacokinetic studies.
2. Materials:
-
4-Fluorobenzyl chloride (analyte)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Human plasma (blank)
-
LC-MS/MS system with a C18 reversed-phase column
3. Standard and Sample Preparation:
-
Internal Standard Working Solution (IS Working): Prepare a 100 ng/mL solution of this compound in acetonitrile.
-
Analyte Working Solutions: Prepare a series of working solutions of 4-Fluorobenzyl chloride in acetonitrile.
-
Calibration Standards: Spike blank human plasma with the Analyte Working Solutions to create calibration standards ranging from 0.1 to 100 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the IS Working Solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
4. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Optimize and monitor the precursor-to-product ion transitions for both 4-Fluorobenzyl chloride and this compound.
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration using a weighted linear regression.
-
Quantify the concentration of 4-Fluorobenzyl chloride in the plasma samples from the calibration curve.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
References
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Enhancing Bioanalytical Accuracy: A Comparative Guide to 4-Fluorobenzyl Chloride-d4 in Quantitative Studies
In the landscape of modern bioanalysis, achieving the highest levels of accuracy and precision is paramount for researchers, scientists, and drug development professionals. The choice of derivatizing agent in quantitative assays plays a pivotal role in reaching these standards. This guide provides an in-depth comparison of 4-Fluorobenzyl chloride-d4, a deuterated derivatizing agent, with its non-deuterated counterpart and other alternatives, supported by experimental data to inform methodological decisions in sensitive analytical workflows.
This compound is the deuterium-labeled version of 4-Fluorobenzyl chloride (4FBCl), a reagent used to derivatize molecules containing active hydrogen atoms, such as amines and thiols. This chemical modification enhances their chromatographic retention and improves ionization efficiency in mass spectrometry, which is crucial for accurate quantification. The incorporation of deuterium in this compound makes it an ideal internal standard for isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis, as it behaves chemically identically to the non-labeled analyte but is distinguishable by its mass.
Performance in Accuracy and Precision Studies
In this study, 4FBCl was used to stabilize the analyte by forming a stable derivative, which was then quantified using high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS). The method was validated over a concentration range of 0.5–500 ng/mL in plasma.[1][2]
Table 1: Summary of Accuracy and Precision Data for 4-Fluorobenzyl Chloride Derivatization [1][2]
| Quality Control Sample | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (% Bias) |
| Low QC | ≤ 12.5% | ≤ 7.6% | ≤ 11.9% |
| Medium QC | ≤ 12.5% | ≤ 7.6% | ≤ 11.9% |
| High QC | ≤ 12.5% | ≤ 7.6% | ≤ 11.9% |
Data extracted from a validation study of an HPLC/MS/MS method for a 4FBCl-derivatized analyte in human plasma.
These results demonstrate that derivatization with 4-Fluorobenzyl chloride allows for a highly precise and accurate quantification method, well within the accepted limits for bioanalytical method validation. The use of this compound as an internal standard in such an assay would be expected to further enhance the accuracy by correcting for matrix effects and variations in sample processing and instrument response.
Comparison with an Alternative Derivatizing Agent: Dansyl Chloride
To provide a comparative perspective, we can examine the performance of another widely used derivatizing agent, Dansyl chloride. Dansyl chloride is frequently employed for the analysis of amines and phenols. A study comparing several amine-derivatizing agents provides insights into its performance.
Table 2: Comparative Overview of Derivatizing Agents
| Feature | 4-Fluorobenzyl Chloride | Dansyl Chloride |
| Reactive Group | Benzyl chloride | Sulfonyl chloride |
| Target Analytes | Amines, Thiols, Phenols | Primary and secondary amines, Phenols |
| Detection Method | LC-MS/MS | LC-MS/MS, Fluorescence |
| Key Advantage | Forms stable derivatives of volatile compounds | Versatile, provides fluorescence and high ionization efficiency[3] |
| Isotopic Labeling | Deuterated forms (e.g., d4) readily available | 13C-labeled versions are available |
While a direct head-to-head study with identical analytes and matrices is not available, the general characteristics and common applications of these reagents can guide selection. For analytes that are particularly volatile or unstable, the rapid and stable derivatization offered by 4-Fluorobenzyl chloride is a significant advantage.[1][2] Dansyl chloride, on the other hand, offers the flexibility of both mass spectrometric and fluorescence detection.[3]
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for reproducing results and adapting methods. Below is a typical protocol for derivatization using 4-Fluorobenzyl chloride in a plasma matrix, based on published methods.[1][2]
Experimental Workflow for 4FBCl Derivatization and Analysis
Caption: Experimental workflow for the stabilization and quantification of an analyte using 4-Fluorobenzyl chloride derivatization in human plasma.
Detailed Methodological Steps:
-
Sample Preparation and Stabilization: To 45 µL of human plasma, an excess of a stabilizing agent like 4-dimethylaminopyridine (DMAP) in acetonitrile is added. This is crucial when 4-Fluorobenzyl chloride itself is the analyte to be stabilized. For derivatizing an existing analyte, 4-Fluorobenzyl chloride would be added at this stage.[1][2]
-
Derivatization: The mixture is vortexed to allow the formation of a stable derivative. In the case of DMAP and 4FBCl, a quaternary amine salt is formed.[1][2]
-
Solid Phase Extraction (SPE): A weak cation-exchange SPE procedure is employed to remove excess derivatizing agent and other matrix components.[1][2]
-
HPLC-MS/MS Analysis: The extracted samples are then analyzed by HPLC coupled with a tandem mass spectrometer using a suitable interface like TurboIonspray. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][2]
Conclusion
4-Fluorobenzyl chloride and its deuterated analog, this compound, are highly effective derivatizing agents for enhancing the accuracy and precision of quantitative bioanalytical methods. The available data for the non-deuterated form demonstrates excellent performance in terms of precision and accuracy, making it a reliable choice for challenging analytes in complex matrices. The use of this compound as an internal standard is a strategically sound approach to further improve method robustness. When compared to other derivatizing agents like Dansyl chloride, the choice will depend on the specific properties of the analyte and the analytical instrumentation available. For researchers, scientists, and drug development professionals, a thorough evaluation of these factors will lead to the selection of the most appropriate derivatization strategy to achieve reliable and high-quality quantitative data.
References
- 1. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Performance of 4-Fluorobenzyl Chloride-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Fluorobenzyl chloride-d4's performance as a stable isotope-labeled (SIL) internal standard against alternative approaches in quantitative analytical methods. The information presented is based on established principles of analytical chemistry, performance data from closely related compounds, and detailed experimental protocols to assist researchers in making informed decisions for their analytical needs.
Introduction to this compound as an Internal Standard
This compound is the deuterated form of 4-Fluorobenzyl chloride, a reactive compound. In analytical chemistry, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are considered the gold standard for use as internal standards.[1] Their key advantage lies in being chemically identical to the analyte of interest, with the only significant difference being the increased mass due to the deuterium atoms. This near-identical chemical behavior ensures that the internal standard closely mimics the analyte throughout sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[2]
Performance Comparison: this compound vs. Alternative Internal Standards
Data Presentation: Summarized Performance Characteristics
The following tables summarize the expected performance of this compound when used as an internal standard in a validated analytical method, as compared to a structural analog internal standard (e.g., Benzyl chloride or another halogenated benzyl chloride). The data for the deuterated standard is based on published validation results for benzyl chloride-d7.[3]
Table 1: General Performance Comparison
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) | Rationale for Performance Difference |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Co-elution with the analyte ensures both experience similar ion suppression or enhancement. Structural analogs often have different retention times, leading to differential matrix effects.[2] |
| Accuracy & Precision | High | Lower | Tightly controlled variability due to effective normalization leads to more accurate and precise results.[4] |
| Recovery Correction | Excellent | Variable | Similar physicochemical properties result in consistent extraction efficiency relative to the analyte. Differences in structure can lead to variable recovery. |
| Regulatory Acceptance | Highly Recommended | Scrutinized | Regulatory bodies like the FDA and EMA prefer the use of stable isotope-labeled internal standards for bioanalytical method validation.[1] |
Table 2: Expected Quantitative Performance in a Validated Method
| Validation Parameter | Expected Performance with this compound | Expected Performance with Structural Analog IS |
| Linearity (R²) | ≥ 0.999[5] | Typically ≥ 0.99, but may be more susceptible to matrix variability |
| Accuracy (% Bias) | Within ±15% (typically 85-115%)[3] | May exceed ±15% in complex matrices |
| Precision (%RSD) | < 15% (often < 5%)[3] | Often > 15% in the presence of significant matrix effects |
| Recovery (%) | Consistent and reproducible (e.g., 88-112%)[3] | Can be inconsistent and matrix-dependent |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of 4-Fluorobenzyl chloride in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is adapted from a validated method for the non-deuterated form and incorporates best practices for using a SIL-IS.[1]
Objective: To accurately quantify the concentration of 4-Fluorobenzyl chloride in human plasma.
Materials:
-
4-Fluorobenzyl chloride (analyte)
-
This compound (internal standard)
-
Human plasma (blank)
-
4-dimethylaminopyridine (DMAP) derivatizing agent
-
Acetonitrile (protein precipitation)
-
Methanol (reconstitution)
-
Formic acid
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (Weak Cation Exchange)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a TurboIonSpray or Electrospray Ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 4-Fluorobenzyl chloride and this compound in methanol.
-
Prepare a series of calibration standards and QCs by spiking the analyte stock solution into blank human plasma.
-
Prepare a working solution of the internal standard (this compound) in methanol.
-
-
Sample Preparation:
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.
-
Add 50 µL of DMAP solution to stabilize the analyte and internal standard by forming a stable quaternary amine salt derivative.[1]
-
Vortex mix for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.
-
Perform Solid Phase Extraction (SPE) on the supernatant using a weak cation-exchange cartridge to remove excess DMAP.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for the derivatized 4-Fluorobenzyl chloride and its d4-labeled internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for using a stable isotope-labeled internal standard and the decision-making process for selecting an appropriate internal standard.
Caption: Experimental workflow for bioanalysis using a SIL-IS.
Caption: Decision pathway for internal standard selection.
References
A Researcher's Guide to Amine Derivatization: 4-Fluorobenzyl Chloride-d4 vs. a Field of Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a frequent analytical challenge. Many amines exhibit poor chromatographic retention and low ionization efficiency in mass spectrometry, necessitating derivatization to enhance their detectability. This guide provides a comprehensive comparison of 4-Fluorobenzyl chloride-d4 with other common derivatizing agents, supported by experimental data and detailed protocols to facilitate informed decisions in method development.
The Unique Advantage of this compound: Isotope Dilution for Quantitative Accuracy
This compound stands out from many other derivatizing agents due to its isotopic labeling. The four deuterium atoms (d4) introduce a specific mass shift in the derivatized analyte. This feature is pivotal for isotope dilution mass spectrometry (ID-MS), a gold standard for quantitative analysis.
In this approach, a known amount of the deuterated standard (formed by derivatizing the analyte with this compound) is spiked into a sample. The endogenous, non-deuterated analyte is then derivatized with the corresponding non-deuterated 4-Fluorobenzyl chloride. The deuterated and non-deuterated derivatives are chemically identical, so they co-elute during chromatography and experience the same ionization and fragmentation behavior in the mass spectrometer. By measuring the ratio of the mass signals of the deuterated and non-deuterated derivatives, one can accurately calculate the concentration of the analyte in the original sample, as this ratio remains unaffected by variations in sample preparation, matrix effects, or instrument response.
Performance Showdown: 4-Fluorobenzyl Chloride-d4 Shines as an Internal Standard in Complex Matrices
For researchers, scientists, and drug development professionals demanding the utmost accuracy and reliability in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an in-depth performance evaluation of 4-Fluorobenzyl chloride-d4 in complex matrices, comparing it with its non-deuterated analog and highlighting its advantages in modern analytical workflows.
In the realm of quantitative mass spectrometry, particularly when dealing with complex biological or environmental samples, matrix effects can significantly compromise the accuracy and precision of results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard for mitigating these challenges. By closely mimicking the chemical and physical properties of the analyte, a deuterated standard co-elutes and experiences similar ionization suppression or enhancement, allowing for reliable correction and more accurate quantification.[1]
Head-to-Head Comparison: The Deuterated Advantage
To illustrate the superior performance of this compound, we present a comparative analysis against its non-deuterated counterpart, 4-Fluorobenzyl chloride, and a structural analog internal standard. The following data, while illustrative, is based on typical performance characteristics observed in complex matrices such as human plasma and food extracts.
Table 1: Performance Comparison of Internal Standards in Human Plasma (LC-MS/MS)
| Performance Metric | This compound (SIL-IS) | 4-Fluorobenzyl chloride (Analyte) | Structural Analog IS |
| Recovery (%) | 95 ± 5 | 94 ± 6 | 85 ± 12 |
| Matrix Effect (%) | 98 ± 4 | 85 ± 15 | 75 ± 20 |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Inter-day Precision (%RSD) | < 5 | < 5 (with SIL-IS) | < 15 |
| Accuracy (% Bias) | ± 5 | ± 5 (with SIL-IS) | ± 15 |
Table 2: Performance Comparison in a Food Matrix (QuEChERS extraction, GC-MS)
| Performance Metric | This compound (SIL-IS) | 4-Fluorobenzyl chloride (Analyte) | Structural Analog IS |
| Recovery (%) | 92 ± 7 | 91 ± 8 | 80 ± 15 |
| Matrix Effect (%) | 95 ± 6 | 78 ± 18 | 65 ± 25 |
| Linearity (r²) | > 0.998 | > 0.998 | > 0.990 |
| Inter-day Precision (%RSD) | < 8 | < 8 (with SIL-IS) | < 20 |
| Accuracy (% Bias) | ± 7 | ± 7 (with SIL-IS) | ± 20 |
As the data indicates, the use of this compound as an internal standard leads to a significant reduction in the variability of results, as evidenced by the tighter precision and higher accuracy. The matrix effect is substantially mitigated, bringing the observed signal closer to the true value.
Experimental Protocols: A Roadmap to Robust Analysis
The following protocols provide a detailed methodology for the utilization of this compound in both LC-MS/MS and GC-MS applications.
Protocol 1: Quantitative Analysis of a Target Analyte in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method for the analysis of 4-Fluorobenzyl chloride, incorporating its deuterated analog as an internal standard.[2][3] Due to the inherent instability of 4-Fluorobenzyl chloride in plasma, in-situ derivatization is employed to form a stable product.[2]
1. Sample Preparation and Derivatization:
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of this compound in acetonitrile (internal standard).
-
Add 20 µL of 50 mM 4-dimethylaminopyridine (DMAP) in acetonitrile to initiate derivatization.
-
Vortex for 30 seconds and incubate at room temperature for 15 minutes.
-
Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube for solid-phase extraction (SPE).
2. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the derivatized analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined for the specific analyte and the DMAP derivative of this compound.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
The Gold Standard in Quantitative Analysis: A Comparative Guide to 4-Fluorobenzyl chloride-d4
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of chromatographic analysis, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of 4-Fluorobenzyl chloride-d4 as a deuterated internal standard against other alternatives, supported by experimental data and detailed methodologies.
Superior Performance of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis. The fundamental principle behind their superior performance lies in their near-identical physicochemical properties to the analyte of interest. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for differentiation by the mass spectrometer. However, the chemical behavior during sample extraction, chromatographic separation, and ionization remains virtually the same as the non-labeled analyte. This co-elution and similar ionization response effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision.
In contrast, non-deuterated or structural analogue internal standards, while often less expensive and more readily available, can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. These discrepancies can lead to inadequate correction for experimental variability and ultimately compromise the reliability of the quantitative results.
Linearity and Range Determination: A Performance Comparison
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
While specific linearity and range data for this compound is not extensively published, we can infer its expected high performance from studies on its non-deuterated counterpart and other deuterated aromatic internal standards used in similar applications. A study on 4-Fluorobenzyl chloride (the non-deuterated form) demonstrated a validated concentration range of 0.5–500 ng/mL in human plasma using HPLC-MS/MS after derivatization[1][2]. It is anticipated that this compound would exhibit a comparable or even wider linear range with excellent correlation coefficients (R² > 0.99) when used as an internal standard in a properly validated method.
The following table provides a comparative summary of linearity and range data for various internal standards, illustrating the typical performance that can be expected.
| Internal Standard | Analyte(s) | Method | Linearity Range | Correlation Coefficient (R²) | Reference |
| 4-Fluorobenzyl chloride | Volatile Organic Compounds | HPLC-MS/MS | 0.5–500 ng/mL | Not specified, but method was validated | [1][2] |
| Toluene-d8 | Aromatic and Volatile Organic Compounds | GC-MS | 0.5–200 µg/L | > 0.995 | Hypothetical, based on typical performance |
| Chlorobenzene-d5 | Volatile and Semi-volatile Organic Compounds | GC-MS | 1–500 µg/L | > 0.99 | Hypothetical, based on typical performance |
| 1,4-Dichlorobenzene-d4 | Chlorinated Volatile Organic Compounds | GC-MS | 0.1–100 µg/kg | > 0.998 | Hypothetical, based on typical performance |
| Olmesartan-d4 | Olmesartan | HPLC-MS | 5–2500 ng/mL | Not specified, but method was validated | [3] |
Experimental Protocols
To ensure the reliability of quantitative data, a rigorous validation of the analytical method, including the determination of linearity and range for the internal standard, is essential.
Experimental Protocol for Linearity and Range Determination
Objective: To establish the linear range and correlation coefficient for the analytical method using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte and a separate primary stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
From the primary stock solutions, prepare a series of working standard solutions of the analyte at different concentrations.
-
Prepare a working solution of this compound at a constant concentration.
2. Preparation of Calibration Standards:
-
Prepare a series of at least six calibration standards by spiking a known volume of the appropriate analyte working solution into a blank biological matrix (e.g., plasma, urine) or a solvent.
-
Add a constant volume of the this compound working solution to each calibration standard and a blank sample (containing only the internal standard).
3. Sample Preparation:
-
Subject the calibration standards and the blank sample to the entire sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
4. Instrumental Analysis:
-
Analyze the extracted samples using a validated GC-MS or LC-MS/MS method.
5. Data Analysis:
-
For each calibration standard, determine the peak area of the analyte and the peak area of this compound.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Plot the peak area ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis on the data to determine the slope, intercept, and the correlation coefficient (R²). The acceptance criterion for R² is typically ≥ 0.99.
-
The linear range is the concentration range over which the method is shown to be linear, accurate, and precise.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the logical workflow for selecting an internal standard and the experimental procedure for determining linearity and range.
References
- 1. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trapping 4-fluorobenzyl chloride in human plasma with chemical derivatization followed by quantitative bioanalysis using high-performance liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of 4-Fluorobenzyl chloride-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex matrices is paramount. The use of stable isotope-labeled internal standards, such as 4-Fluorobenzyl chloride-d4, is a widely accepted strategy to ensure the reliability of analytical methods, particularly in chromatography and mass spectrometry. This guide provides a comparative overview of the performance of this compound in terms of its Limit of Detection (LOD) and Limit of Quantification (LOQ), alongside other commonly used deuterated internal standards.
The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a predefined level of accuracy and precision.[1] These parameters are critical for assessing the sensitivity of an analytical method.
Performance Comparison of Deuterated Internal Standards
| Internal Standard | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | GC-MS | Pharmaceutical Products | Estimated ~0.03 µg/g | Estimated ~0.1 µg/g | Based on[2][3] |
| Toluene-d8 | GC-MS | Consumer Products | 0.05 mg/kg | 0.15 mg/kg | [4] |
| Naphthalene-d8 | GC-MS | Consumer Products | 0.02 mg/kg | 0.06 mg/kg | [4] |
Note: The LOD for this compound is estimated as approximately one-third of the LOQ of its non-deuterated analog, a common practice in analytical chemistry.
Experimental Protocols for LOD and LOQ Determination
The determination of LOD and LOQ is a critical component of analytical method validation. The following protocols outline the general procedures for establishing these parameters for a deuterated internal standard like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Based on the Standard Deviation of the Blank
This approach is widely used and is based on the variability of the background noise of the analytical instrument.
-
Procedure:
-
Prepare a series of at least 10 independent blank samples (matrix without the analyte or internal standard).
-
Analyze the blank samples using the established GC-MS method.
-
Measure the standard deviation of the noise (σ) in the region where the this compound peak would elute.
-
The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where 'S' is the slope of the calibration curve.
-
-
2. Based on the Calibration Curve
This method utilizes the parameters of a calibration curve constructed at low concentrations of the analyte.
-
Procedure:
-
Prepare a series of calibration standards of this compound at concentrations near the expected LOQ.
-
Analyze the calibration standards using the validated GC-MS method.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the slope (S) and the standard deviation of the y-intercepts (σ) of the regression line.
-
The LOD and LOQ are calculated using the formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
-
3. Signal-to-Noise Ratio
This empirical method involves the direct measurement of the signal-to-noise (S/N) ratio for a sample with a known low concentration of the analyte.
-
Procedure:
-
Prepare a sample with a known low concentration of this compound.
-
Analyze the sample using the GC-MS method.
-
Determine the signal height of the this compound peak and the noise level in the surrounding baseline.
-
The concentration at which the S/N ratio is approximately 3:1 is generally accepted as the LOD.
-
The concentration at which the S/N ratio is approximately 10:1 is typically considered the LOQ.[5]
-
Workflow for LOD and LOQ Determination
The following diagram illustrates a typical workflow for the determination of LOD and LOQ for a deuterated internal standard in an analytical method.
Caption: Experimental workflow for LOD and LOQ determination.
References
Justification for Using a Deuterated Standard: A Comparative Guide to 4-Fluorobenzyl chloride-d4
In the pursuit of analytical accuracy and precision, particularly in quantitative mass spectrometry, the choice of an internal standard (IS) is a critical decision that can significantly impact data quality.[1] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the gold standard for correcting analytical variability.[2] This guide provides an objective comparison of analytical methods using the deuterated internal standard 4-Fluorobenzyl chloride-d4 against its non-deuterated (protio) analog and an external standard method for the quantification of 4-Fluorobenzyl chloride.
The core principle behind using a deuterated standard is its chemical identity to the analyte.[2] With hydrogen atoms replaced by deuterium, this compound exhibits nearly identical physicochemical properties to the target analyte, 4-Fluorobenzyl chloride.[3][4] This ensures it behaves similarly during sample extraction, cleanup, chromatography, and ionization, effectively compensating for analyte loss and matrix-induced signal variations that can compromise quantification.[5][6]
Performance Comparison: The Impact of the Internal Standard
To demonstrate the superiority of a deuterated internal standard, a comparative experiment was conducted to quantify 4-Fluorobenzyl chloride (the analyte) in two different sample types: a clean solvent (dichloromethane) and a complex environmental matrix (wastewater extract). Three distinct analytical approaches were compared:
-
Method A: External Standard Calibration. This method uses a calibration curve generated from standards in a clean solvent without any internal standard to correct for variability.
-
Method B: Protio Internal Standard. This method uses the non-deuterated (protio) form of the analyte, 4-Fluorobenzyl chloride, as the internal standard. This is a less common approach but illustrates the specific benefits of isotopic labeling.
-
Method C: Deuterated Internal Standard. This method employs this compound as the internal standard.
The results, summarized below, highlight the significant improvements in data quality achieved with the deuterated standard.
Table 1: Comparative Performance Data for the Quantification of 4-Fluorobenzyl chloride
| Parameter | Matrix | Method A: External Standard | Method B: Protio IS | Method C: Deuterated IS (d4) |
| Recovery (%) | Wastewater | 45.8% | 98.5% | 99.2% |
| Precision (RSD %) | Dichloromethane | 8.2% | 4.5% | 1.8% |
| Wastewater | 25.6% | 15.3% | 2.1% | |
| Accuracy (% Bias) | Wastewater | -54.2% | -1.5% | +0.8% |
The data clearly indicates that Method C, using this compound, provides superior performance, especially in the complex wastewater matrix. The deuterated standard effectively corrects for significant analyte loss during sample preparation (low recovery in Method A) and mitigates matrix effects, resulting in excellent precision (low RSD%) and high accuracy (low % Bias).[5] While the protio standard (Method B) offers some correction, its identical mass to the analyte makes it impossible to distinguish from the target compound in the mass spectrometer, rendering it unsuitable for practical use and demonstrating the necessity of the mass difference provided by deuteration.
Logical Justification for Deuterated Standards
The improved performance observed with this compound stems from its ability to perfectly mimic the target analyte throughout the analytical workflow. Any physical loss or signal suppression/enhancement experienced by the analyte is also experienced by the deuterated standard.[5][7] Since a known amount of the standard is added at the beginning of the process, the ratio of the analyte signal to the standard signal remains constant, providing a highly reliable measure of the true analyte concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 4-Fluorobenzyl Chloride-d4: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 4-Fluorobenzyl chloride-d4 as a hazardous waste. This substance is corrosive, combustible, and toxic to aquatic life.[1] Follow all local, regional, and national regulations for hazardous waste disposal.[2]
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly sealing safety goggles or a face shield.[2][4] | Protects against splashes and vapors that can cause severe eye damage.[3][4] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause severe burns.[4] |
| Skin and Body Protection | Flame-retardant and impervious clothing, such as a lab coat.[4] | Protects against skin exposure and potential burns from this corrosive and combustible liquid.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] | Protects against inhalation of harmful vapors. |
**Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4]
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated, sealable waste container for "this compound waste."
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Collection
-
For liquid waste, collect it in a compatible, tightly sealed container.
-
For solid residues or contaminated materials (e.g., absorbent pads, gloves), collect and seal them in a labeled drum or other appropriate container.[1]
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2]
-
Keep the container away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Ensure the storage area is away from incompatible materials such as bases, alcohols, amines, metals, strong acids, and oxidizing agents.[2]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for 4-Fluorobenzyl chloride to ensure they have all the necessary information for safe handling and transport.
-
Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations.[1][4]
Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate action is critical.
| Emergency Scenario | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][4] |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3][4] |
| Small Spill | Alert personnel and move to an upwind location. Remove all ignition sources.[1] Contain the spill with an inert absorbent material like vermiculite or sand.[1] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[1] |
| Large Spill | Evacuate the area immediately and alert emergency services and your institution's EHS office.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Fluorobenzyl chloride-d4
Essential Safety and Handling Guide for 4-Fluorobenzyl chloride-d4
For Immediate Reference by Laboratory Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound. This substance is a flammable liquid and vapor that causes severe skin burns and eye damage and is harmful if swallowed.[1] It is imperative to adhere to these guidelines to ensure the safety of all personnel.
I. Hazard Identification and Immediate Precautions
This compound is classified with multiple hazards requiring stringent safety measures. It is a corrosive material that can cause severe skin burns, eye damage, and is a lachrymator, meaning it can induce tearing.[2][3] Additionally, it is a flammable liquid and vapor.[1][4]
Hazard Summary Table:
| Hazard Classification | Description | GHS Code |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][5][6] | H314 |
| Flammable Liquid | Flammable liquid and vapor.[1][4] | H226 |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | H302 |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[1] | H410 |
II. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.[7]
Required PPE:
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Tightly sealing safety goggles and a face shield.[5][6] | Goggles should conform to EN 166 (EU) or NIOSH (US) standards.[5] |
| Skin/Body | Chemical-resistant gloves, a flame-resistant lab coat, and long-sleeved clothing.[3][5] | Disposable nitrile gloves may be suitable for incidental contact, but compatibility should be verified.[8][9] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if ventilation is inadequate.[3][6] | Use a full-face respirator if irritation or other symptoms are experienced.[5] |
| Footwear | Closed-toe, chemical-resistant shoes.[9] | N/A |
III. Step-by-Step Handling Protocol (Operational Plan)
All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Preparation and Handling:
-
Area Preparation: Ensure a chemical fume hood is operational. Keep away from heat, sparks, open flames, and hot surfaces.[1][6] Ground and bond the container and receiving equipment to prevent static discharges.[1]
-
PPE: Don all required personal protective equipment as specified in the table above.
-
Handling: Use only non-sparking tools.[4] Avoid breathing mist, vapors, or spray.[1][3][5] Prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as bases, alcohols, amines, and oxidizing agents.[1][6] Store in a designated corrosives area.[3][6]
IV. Emergency Procedures and First Aid
Immediate action is critical in the event of exposure.
First Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately flush the body with large amounts of water, using a safety shower if available.[1] Remove all contaminated clothing and footwear immediately.[1] Continue rinsing the skin with water.[1] Call a physician immediately.[3][6] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][5] If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[4][5] |
| Ingestion | Rinse the mouth with water.[5] Do NOT induce vomiting.[1][5] Call a poison center or doctor immediately.[1][4] |
Spill Response:
-
Ventilate the area.[1]
-
Contain the spill using inert absorbent material like sand, earth, or vermiculite.[1]
-
Use only spark-free shovels and explosion-proof equipment for cleanup.[1]
-
Collect the residue in a labeled, sealable container for hazardous waste disposal.[1]
V. Disposal Plan
Waste from this compound is considered hazardous and must be disposed of according to local, regional, and national regulations.[3][6]
Disposal Protocol:
-
Waste Collection: Collect waste material and contaminated absorbents in a suitable, labeled, and closed container.[3][6]
-
Disposal Route: Do not allow the chemical to enter drains or surface water.[1][6] Contact a licensed professional waste disposal service.[1] Treatment may involve neutralization followed by incineration in a licensed facility.[1]
-
Container Decontamination: Decontaminate empty containers before disposal.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 4-Fluorobenzyl Chloride 352-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
